Palmitanilide
Description
Structure
2D Structure
Properties
IUPAC Name |
N-phenylhexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(24)23-21-18-15-14-16-19-21/h14-16,18-19H,2-13,17,20H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENJCACPSJGPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218467 | |
| Record name | Hexadecanamide, N-phenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6832-98-0 | |
| Record name | Hexadecanamide, N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006832980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmitanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexadecanamide, N-phenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the synthesis process for Palmitanilide?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis methodologies for Palmitanilide (N-phenylhexadecanamide), a fatty acid amide with applications in various research domains. The document details the core chemical reactions, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Introduction
This compound is a secondary amide formed by the condensation of palmitic acid, a ubiquitous saturated fatty acid, and aniline. Its synthesis is a fundamental example of amide bond formation, a cornerstone reaction in organic and medicinal chemistry. The preparation of this compound can be achieved through several synthetic routes, with the most common being the direct amidation of palmitic acid and the acylation of aniline with a reactive derivative of palmitic acid. This guide will focus on these two principal pathways.
Core Synthesis Pathways
The synthesis of this compound primarily follows two well-established routes:
-
Acylation of Aniline with Palmitoyl Chloride: This is a classic and highly efficient method for forming the amide bond. It involves the reaction of aniline with palmitoyl chloride, the acid chloride derivative of palmitic acid. The high reactivity of the acyl chloride makes this reaction favorable and typically high-yielding. A base is generally required to neutralize the hydrochloric acid byproduct.
-
Direct Amidation of Palmitic Acid with Aniline: This method involves the direct condensation of palmitic acid and aniline. While conceptually simpler, this reaction is reversible and often requires a catalyst and/or high temperatures to drive the reaction to completion by removing the water byproduct[1]. Several catalytic systems have been developed to facilitate this transformation under milder conditions.
Quantitative Data Summary
The following table summarizes quantitative data for different this compound synthesis methods based on available literature.
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |
| Catalytic Direct Amidation | Palmitic Acid, Aniline | CuO-CaCO₃ | Solvent-free | 120°C | 8 h | Good | [2] |
| Catalytic Direct Amidation | Palmitic Acid, Aniline | Silica Gel | p-Xylene | Reflux | 18 h | 70-80% | [3] |
| Acylation (Analogous) | Aniline, Acetyl Chloride (as analog) | K₂CO₃, TBAB | DMF | Room Temp. | <20 min | High | [4] |
| Catalytic Direct Amidation (Analogous) | Aniline, Acetic Acid (as analog) | Sulfated TiO₂/SnO₂ NC | Solvent-free | 115°C | 2-6 h | 65-97% | [5] |
Note: Data for analogous reactions (acetylation) are included to provide context for the acylation pathway due to the high similarity in reaction mechanisms.
Experimental Protocols
Protocol 1: Synthesis via Acylation of Aniline with Palmitoyl Chloride
This protocol is based on the general principles of Schotten-Baumann reactions for the acylation of amines.
Materials:
-
Aniline (C₆H₅NH₂)
-
Palmitoyl Chloride (C₁₆H₃₁ClO)
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 equivalent) in the chosen solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base such as pyridine or triethylamine (1.1 equivalents) to the solution to act as an acid scavenger.
-
Cool the reaction mixture in an ice bath (0°C).
-
Slowly add palmitoyl chloride (1.0 equivalent), dissolved in a small amount of the reaction solvent, to the stirred aniline solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be purified by recrystallization (e.g., from ethanol or an ethanol/water mixture) to yield a crystalline solid.
Protocol 2: Synthesis via Catalytic Direct Amidation
This protocol is adapted from a solvent-free method utilizing a heterogeneous catalyst[2].
Materials:
-
Palmitic Acid (C₁₆H₃₂O₂)
-
Aniline (C₆H₅NH₂)
-
Copper(II) Oxide - Calcium Carbonate (CuO-CaCO₃) catalyst
-
Sand bath or heating mantle
-
Reaction vial or flask with a magnetic stirrer
-
Ethyl acetate or other suitable solvent for extraction
-
Standard laboratory glassware
Procedure:
-
To a reaction vial, add palmitic acid (1.0 mmol), aniline (1.0 mmol), and the CuO-CaCO₃ catalyst (50 mg).
-
Seal the vial and place it in a preheated sand bath or heating mantle set to 120°C.
-
Stir the reaction mixture for 8 hours under these solvent-free conditions.
-
After 8 hours, cool the reaction mixture to room temperature.
-
Add a suitable solvent, such as ethyl acetate, to dissolve the product and separate it from the heterogeneous catalyst.
-
Filter the mixture to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization.
Mandatory Visualizations
The following diagrams illustrate the chemical pathways and a generalized workflow for the synthesis of this compound.
Caption: Acylation pathway for this compound synthesis.
Caption: Direct amidation pathway for this compound synthesis.
Caption: General experimental workflow for synthesis.
References
An In-depth Technical Guide to the Potential In Vitro Mechanism of Action of Palmitanilide
Disclaimer: Scientific literature available through the conducted searches contains limited specific data on the in vitro mechanism of action of palmitanilide (N-phenylpalmitamide). Therefore, this guide provides a detailed overview of the potential mechanisms of action by examining the bioactivity of its constituent molecule, palmitate, and closely related fatty acid amides, such as the well-researched N-palmitoylethanolamide (PEA). The experimental protocols and signaling pathways described are established methodologies for this class of compounds and represent a predictive framework for studying this compound.
Introduction
This compound, also known as N-phenylpalmitamide, is a lipid molecule belonging to the fatty acid amide family. This class of molecules, which includes the endogenous cannabinoid-like compound palmitoylethanolamide (PEA), is known for a range of anti-inflammatory and analgesic properties. While direct studies on this compound are scarce, its structure—a saturated 16-carbon fatty acid (palmitate) linked to an aniline group via an amide bond—suggests potential interactions with several key enzymatic and receptor systems that regulate cellular signaling in inflammation and pain.
This technical guide synthesizes the known in vitro activities of related compounds to build a robust hypothesis for the mechanism of action of this compound. It covers potential molecular targets, relevant signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols for validation.
Potential Molecular Targets and Mechanisms of Action
The in vitro mechanism of action for a fatty acid amide like this compound can be hypothesized to involve three primary types of molecular interactions: enzyme inhibition, receptor modulation, and ion channel interaction.
Enzyme Inhibition
Fatty acid amides are primarily degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH). Inhibition of FAAH increases the endogenous levels of these lipids, potentiating their biological effects.[1][2] It is plausible that this compound acts as a competitive or non-competitive inhibitor of FAAH. Potent, selective FAAH inhibitors often feature a carbamate or similar chemical group, and various analogs are continuously being developed to improve potency and drug-like properties.[1][3][4] FAAH inhibition is a key therapeutic strategy for enhancing endocannabinoid signaling to treat pain and neuroinflammation.[5]
The palmitate component of this compound may influence the cyclooxygenase (COX) pathway. Studies have shown that palmitate can increase the protein levels and glycosylation of COX-2 in vascular smooth muscle cells, which is associated with increased pro-inflammatory prostaglandin production.[6] Conversely, other lipid extracts have been shown to inhibit COX-1 and COX-2 enzymes.[7][8] Therefore, this compound could potentially modulate COX activity, either by serving as a substrate or by direct inhibition.
Receptor Modulation
PPAR-α is a nuclear receptor that acts as a ligand-activated transcription factor, playing a crucial role in regulating lipid metabolism and inflammation.[9] The related molecule, PEA, is a selective agonist of PPAR-α.[10][11] Activation of PPAR-α by PEA mediates its significant anti-inflammatory effects. Given its structural similarity, this compound may also function as a PPAR-α agonist, leading to the downregulation of pro-inflammatory genes.[12]
TRPV1 is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and inflammatory mediators.[13][14] Endocannabinoid-like lipids can modulate TRPV1 activity.[15][16] While some act as agonists, leading to channel desensitization, others may function as antagonists, blocking the activation of the channel by inflammatory agents. The potential for this compound to act as a TRPV1 antagonist is a plausible mechanism for analgesic effects.
Ion Channel Modulation
Lipids, including palmitic acid, can directly and indirectly modulate the function of various ion channels embedded in the cell membrane.[17][18] This can occur through changes in the physical properties of the lipid bilayer or via direct binding to the channel protein. S-palmitoylation, a post-translational modification where palmitate is attached to cysteine residues, is a known mechanism for regulating the trafficking and function of numerous voltage-gated ion channels.[19][20][21] It is conceivable that this compound could influence these processes.
Visualizing Potential Signaling Pathways
The following diagrams illustrate the hypothesized signaling pathways that this compound may modulate, based on the activity of related fatty acid amides.
Caption: Hypothesized signaling pathways for this compound.
Quantitative Data Summary for Related Compounds
The following tables summarize quantitative data for compounds structurally or functionally related to this compound. Note: This data is not for this compound itself.
Table 1: Receptor Activation Data
| Compound | Target | Assay Type | Cell Line | Value | Reference |
| Palmitoylethanolamide (PEA) | PPAR-α | Transcriptional Activation | HeLa | EC₅₀ = 3.1 ± 0.4 µM | [10] |
Table 2: Enzyme Inhibition Data
| Compound | Target Enzyme | Assay Type | IC₅₀ Value | Reference |
| ARN14633 | rat-FAAH | Enzymatic Activity | 1.4 ± 0.3 nM | [1] |
| ARN14280 | rat-FAAH | Enzymatic Activity | 1.5 ± 0.3 nM | [1] |
| SC-560 | human COX-1 | Recombinant Enzyme | 0.009 µM (9 nM) | [22] |
| C6 (Isoxazole derivative) | COX-2 | Enzymatic Activity | 0.55 ± 0.03 µM | [23] |
| X. americana extract | COX-2 | Colorimetric | 11.13 ± 1.24 µg/ml | [8] |
Detailed Experimental Protocols
The following are detailed, generalized protocols for key in vitro assays relevant to the hypothesized mechanisms of action of this compound.
Protocol: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory potential of a test compound against FAAH.
Caption: Workflow for a fluorometric FAAH inhibition assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), recombinant human FAAH enzyme solution, a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin), and serial dilutions of the test compound (this compound) in DMSO.
-
Assay Plating: To a 96-well microplate, add assay buffer.
-
Compound Addition: Add the test compound dilutions to the appropriate wells. Include wells for a positive control inhibitor (e.g., URB597) and a vehicle control (DMSO).
-
Enzyme Addition: Add the FAAH enzyme solution to all wells except for the substrate control (no-enzyme) wells. Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.[3]
-
Reaction Initiation: Add the FAAH substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Measurement: Stop the reaction (optional, depending on assay kit) and measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence (no-enzyme control) from all readings. Calculate the percentage of inhibition relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol: COX-1/COX-2 Inhibition Assay
This protocol outlines a colorimetric method to assess the selective inhibition of COX-1 and COX-2 isoforms.[8][22]
Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, purified ovine or human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe. Prepare serial dilutions of the test compound.
-
Assay Plating: In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to separate wells.
-
Compound Addition: Add the test compound dilutions. Include a non-selective inhibitor (e.g., indomethacin), a selective COX-2 inhibitor (e.g., celecoxib), and a vehicle control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the reaction.
-
Incubation: Incubate for a defined time (e.g., 5-10 minutes) at 37°C.
-
Detection: Add the colorimetric probe solution. This probe reacts with PGG₂, the intermediate product of the COX reaction, to produce a colored compound.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration against the vehicle control for both COX-1 and COX-2. Determine the IC₅₀ values for each isoform to assess potency and selectivity.
Protocol: PPAR-α Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the PPAR-α transcription factor.[9]
References
- 1. Potentiation of endocannabinoids and other lipid amides prevents hyperalgesia and inflammation in a pre-clinical model of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase (FAAH) inhibition enhances memory acquisition through activation of PPAR-α nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of fatty acid amide hydrolase prevents pathology in neurovisceral acid sphingomyelinase deficiency by rescuing defective endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmitate induces glycosylation of cyclooxygenase-2 in primary human vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-cyclooxygenase effects of lipid extracts from the New Zealand green-lipped mussel, Perna canaliculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
- 9. Discovery of peroxisome proliferator-activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Macrophage-derived lipid agonists of PPAR-α as intrinsic controllers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palmitoleic Acid has Stronger Anti-Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception [mdpi.com]
- 14. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Modulation of a rapid neurotransmitter receptor-ion channel by membrane lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modulation of ion channels in neurons and other cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ion Channel Regulation by Protein Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palmitoylation of Voltage-Gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacological modulation of mitochondrial ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role and Function of Palmitoylethanolamide (PEA): A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
Initially, the subject of this technical guide was designated as Palmitanilide. However, a comprehensive review of the scientific literature reveals a significant disparity in the available research. While information on this compound is sparse, there is a wealth of data on a closely related and biologically significant endogenous fatty acid amide, Palmitoylethanolamide (PEA) . Given the likely intended focus on a compound with well-documented biological roles relevant to drug development, this guide will provide an in-depth analysis of PEA.
Palmitoylethanolamide is an endogenous lipid mediator belonging to the N-acylethanolamine family.[1] It is naturally produced in the body and is also found in food sources such as egg yolks and peanuts.[2] PEA is recognized for its potent anti-inflammatory, analgesic, and neuroprotective properties, making it a molecule of significant interest in the fields of pharmacology and therapeutics.[1][3] This guide will delineate the core biological functions of PEA, its mechanisms of action, present quantitative data on its effects, and provide detailed experimental protocols for its study.
Core Biological Roles and Functions
Palmitoylethanolamide plays a crucial role in maintaining cellular homeostasis, particularly in response to injury or inflammation.[4] Its primary functions are centered around the modulation of inflammatory processes and pain signaling.
-
Anti-inflammatory and Immunomodulatory Effects: PEA is a key regulator of the immune response, particularly in mitigating excessive inflammation. It has been shown to reduce the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5][6] This is achieved, in part, by inhibiting the activation of mast cells and microglia, which are key players in the inflammatory cascade.[7] Furthermore, PEA can prevent the nuclear translocation of NF-κB, a critical transcription factor for inflammatory gene expression.[6]
-
Analgesic Properties: PEA exhibits significant pain-relieving effects in various models of chronic and neuropathic pain.[8] Its analgesic actions are attributed to its ability to dampen neuronal hyperexcitability and reduce neuroinflammation in the peripheral and central nervous systems.[9]
-
Neuroprotection: PEA has demonstrated neuroprotective effects in models of neurodegenerative diseases and acute neuronal injury.[5] It can protect neurons from excitotoxicity, oxidative stress, and apoptosis. In models of Alzheimer's disease, PEA has been shown to reduce neuroinflammation and improve cognitive function.[3]
Signaling Pathways
The multifaceted biological activities of PEA are mediated through a complex network of signaling pathways. While it does not have a high affinity for the classical cannabinoid receptors CB1 and CB2, it modulates the endocannabinoid system and other key signaling cascades.[6][10]
Peroxisome Proliferator-Activated Receptor-α (PPAR-α) Activation
The primary mechanism of action for many of PEA's anti-inflammatory effects is the direct activation of the nuclear receptor PPAR-α.[8] Upon binding, PEA induces a conformational change in PPAR-α, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. Activation of PPAR-α by PEA leads to the downregulation of pro-inflammatory genes, including those encoding for cytokines and cyclooxygenase-2 (COX-2).[6]
Caption: PPAR-α signaling pathway activated by PEA.
Modulation of the Endocannabinoid System (Entourage Effect)
PEA indirectly enhances the effects of endogenous cannabinoids, such as anandamide (AEA), through a phenomenon known as the "entourage effect".[11] PEA can inhibit the expression and activity of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of AEA.[12] By reducing AEA breakdown, PEA increases the local concentrations of this endocannabinoid, leading to enhanced activation of cannabinoid receptors and TRPV1 channels, which contributes to analgesia and anti-inflammatory effects.
Caption: The "Entourage Effect" of PEA on the endocannabinoid system.
Other Molecular Targets
PEA also interacts with other receptors, including the orphan G protein-coupled receptor GPR55 and the transient receptor potential vanilloid type 1 (TRPV1) channel, although the affinities and direct effects are still under investigation.[10][13]
Quantitative Data
The following tables summarize key quantitative data regarding the biological activity of Palmitoylethanolamide.
Table 1: Receptor Binding and Activation Data
| Target | Parameter | Value | Species | Reference |
| PPAR-α | EC50 | 3.1 ± 0.4 µM | Human | [14] |
| GPR55 | EC50 (GTPγS binding) | 4 nM | Human | [15] |
| Cannabinoid Receptor CB1 | Ki | >10 µM | Rat | [16] |
| Cannabinoid Receptor CB2 | Ki | >10 µM | Rat | [16] |
| TRPV1 | EC50 (Ca2+ influx) | ~3 µM | Rat | [2] |
| FAAH | IC50 (for AEA metabolism) | 5.1 µM | Rat | [17] |
Table 2: In Vitro and In Vivo Effects on Inflammatory Mediators
| Model System | Mediator | Treatment | Effect | Reference |
| Human Breast Cancer Cells (MCF-7) | FAAH Expression | 5 µM PEA | ~30-40% downregulation | [12] |
| Human Keratinocytes (HaCaT) | 2-Arachidonoylglycerol (2-AG) | 10 µM PEA | ~3-fold increase | [10] |
| Murine Alveolar Macrophages | TNF-α release (LPS-stimulated) | 10 µM um-PEA | Significant reduction | [18] |
| Murine Alveolar Macrophages | IL-1β release (LPS-stimulated) | 10 µM um-PEA | Significant reduction | [18] |
| HFD-fed Obese Mice (serum) | TNF-α | PEA treatment | Significant reduction | [19] |
| HFD-fed Obese Mice (serum) | IL-1β | PEA treatment | Significant reduction | [19] |
| Myocardial Ischemia/Reperfusion (in vivo) | TNF-α production | 10 mg/kg PEA-um | Reduction | [8] |
| Myocardial Ischemia/Reperfusion (in vivo) | IL-1β production | 10 mg/kg PEA-um | Reduction | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of Palmitoylethanolamide are provided below.
Phorbol Ester-Induced Ear Edema in Mice
This model is used to assess the anti-inflammatory properties of a compound in vivo.
-
Animals: Swiss mice (25-30 g).
-
Inducing Agent: Phorbol 12-myristate 13-acetate (PMA) or 12-O-tetradecanoylphorbol-13-acetate (TPA).
-
Procedure:
-
Dissolve TPA in a suitable vehicle (e.g., acetone or ethanol). A common concentration is 100 µg/mL.[20]
-
Apply a fixed volume (e.g., 20 µL) of the TPA solution to the inner and outer surfaces of one ear of the mouse. The contralateral ear receives the vehicle alone and serves as a control. A typical dose is 2-2.5 µ g/ear .[20][21]
-
Administer the test compound (PEA) either topically or systemically at a predetermined time before or after TPA application.
-
At a specified time point after TPA application (e.g., 6 hours for peak edema), sacrifice the animals.[21]
-
Use a punch to collect a standard-sized biopsy from both the TPA-treated and vehicle-treated ears.
-
Weigh the ear punches immediately.
-
The degree of edema is calculated as the difference in weight between the TPA-treated and vehicle-treated ear punches.
-
-
Data Analysis: Compare the mean difference in ear punch weight between the PEA-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: Workflow for the phorbol ester-induced ear edema model.
Carrageenan-Induced Paw Edema in Rats
This is another common in vivo model for evaluating acute inflammation.
-
Animals: Wistar or Sprague-Dawley rats.
-
Inducing Agent: Lambda carrageenan solution (e.g., 1% in saline).
-
Procedure:
-
Measure the baseline volume of the rat's hind paw using a plethysmometer.
-
Administer the test compound (PEA) or vehicle orally or intraperitoneally at a specified time before the carrageenan injection. For example, oral administration of ultramicronized PEA (10 mg/kg).[22]
-
Inject a small volume (e.g., 0.1 mL) of the carrageenan solution into the sub-plantar region of the rat's hind paw.
-
Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group. The area under the time-course curve (AUC) can also be calculated to represent the total paw edema.[23]
Mast Cell Degranulation Assay (RBL-2H3 cells)
This in vitro assay measures the ability of a compound to inhibit the release of inflammatory mediators from mast cells.
-
Cell Line: Rat basophilic leukemia (RBL-2H3) cells.
-
Principle: The release of β-hexosaminidase, an enzyme stored in mast cell granules, is used as a marker for degranulation.
-
Procedure:
-
Seed RBL-2H3 cells in a 24- or 96-well plate and culture overnight.
-
Sensitize the cells by incubating with anti-dinitrophenyl (DNP) IgE overnight.
-
Wash the cells with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE.
-
Pre-incubate the cells with the test compound (PEA) at various concentrations for a specified time (e.g., 15-30 minutes).
-
Induce degranulation by adding an antigen, such as DNP-bovine serum albumin (DNP-BSA).
-
After a short incubation period (e.g., 30-60 minutes), stop the reaction by placing the plate on ice.
-
Collect the supernatant from each well.
-
To measure the total cellular β-hexosaminidase, lyse the cells in the remaining wells with a detergent (e.g., 0.1% Triton X-100).
-
Incubate an aliquot of the supernatant and the cell lysate with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Stop the enzyme reaction and measure the absorbance or fluorescence of the product.
-
-
Data Analysis: The percentage of degranulation is calculated as the amount of β-hexosaminidase in the supernatant divided by the total amount of β-hexosaminidase (supernatant + cell lysate), multiplied by 100.[1]
Conclusion
Palmitoylethanolamide is a pleiotropic endogenous lipid mediator with well-documented anti-inflammatory, analgesic, and neuroprotective properties. Its primary mechanism of action involves the activation of PPAR-α and the indirect modulation of the endocannabinoid system. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further investigate the therapeutic potential of this promising molecule. The favorable safety profile and the diverse biological activities of PEA position it as a strong candidate for the development of novel therapies for a range of inflammatory and pain-related disorders.
References
- 1. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A convenient fluorimetry-based degranulation assay using RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Chronic palmitoylethanolamide administration via slow-release subcutaneous pellets promotes neuroprotection and mitigates neuroinflammation in the Tg2576 mouse model of Alzheimer’s disease [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protective Effects of Ultramicronized Palmitoylethanolamide (PEA-um) in Myocardial Ischaemia and Reperfusion Injury in VIVO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anti‐inflammatory mediator palmitoylethanolamide enhances the levels of 2‐arachidonoyl‐glycerol and potentiates its actions at TRPV1 cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resynate.com [resynate.com]
- 12. Palmitoylethanolamide inhibits the expression of fatty acid amide hydrolase and enhances the anti-proliferative effect of anandamide in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ultramicronized Palmitoylethanolamide Inhibits NLRP3 Inflammasome Expression and Pro-Inflammatory Response Activated by SARS-CoV-2 Spike Protein in Cultured Murine Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palmitoylethanolamide dampens neuroinflammation and anxiety-like behavior in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Edema and cell infiltration in the phorbol ester-treated mouse ear are temporally separate and can be differentially modulated by pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Elucidating the Structure of Palmitanilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation and confirmation of palmitanilide, also known as N-phenylhexadecanamide. This document details the key analytical techniques and experimental data used to verify the molecular structure of this amide, presenting quantitative data in accessible formats and outlining detailed experimental methodologies.
Chemical Identity and Properties
This compound is an amide formed from the reaction of palmitic acid and aniline. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₂₂H₃₇NO | PubChem |
| Molecular Weight | 331.5 g/mol | PubChem |
| IUPAC Name | N-phenylhexadecanamide | PubChem |
| Synonyms | This compound, N-Phenylpalmitamide, Hexadecananilide | PubChem |
Synthesis of this compound
General Experimental Protocol: Amide Synthesis
Materials:
-
Palmitoyl chloride
-
Aniline
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Triethylamine (or other suitable base)
-
5% Hydrochloric acid solution
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve aniline in anhydrous diethyl ether.
-
Add an equimolar amount of triethylamine to the solution. This acts as a base to neutralize the hydrochloric acid byproduct.
-
Cool the mixture in an ice bath.
-
Slowly add an equimolar amount of palmitoyl chloride to the cooled solution with stirring.
-
Allow the reaction to stir at room temperature for several hours until completion (monitoring by thin-layer chromatography is recommended).
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% HCl, water, 5% NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Logical Workflow for this compound Synthesis:
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data and Structural Confirmation
The structure of a synthesized compound must be rigorously confirmed using various spectroscopic techniques. Below is a summary of the expected and available data for this compound.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Experimental Data:
A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of N-phenylhexadecanamide is available in the PubChem database.[1]
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 331 | Molecular Ion (M⁺) |
| 135 | Fragment corresponding to [C₆H₅NHC(OH)=CH₂]⁺ or a related fragment |
Fragmentation Pathway:
Amides typically undergo alpha-cleavage and McLafferty rearrangement. For this compound, a major fragmentation pathway involves the cleavage of the amide bond, leading to the formation of the aniline fragment and a palmitoyl cation, or rearrangements leading to characteristic fragments.
Caption: Plausible mass spectrometry fragmentation pathways of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Although experimental spectra for this compound were not found in the searched literature, expected chemical shifts can be predicted based on the structure and data from analogous compounds.
Expected ¹H NMR Data:
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| -NH- (Amide) | ~7.5 - 8.5 | Singlet (broad) | 1H |
| -C₆H₅ (Aromatic) | ~7.0 - 7.6 | Multiplet | 5H |
| -CH₂-CO- | ~2.2 - 2.4 | Triplet | 2H |
| -CH₂- (Aliphatic chain) | ~1.2 - 1.7 | Multiplet | 26H |
| -CH₃ (Terminal) | ~0.8 - 0.9 | Triplet | 3H |
Expected ¹³C NMR Data:
| Carbon | Chemical Shift (ppm) |
| -C=O (Amide) | ~172 - 175 |
| -C- (Aromatic, C-N) | ~138 - 140 |
| -CH- (Aromatic) | ~120 - 129 |
| -CH₂-CO- | ~38 - 40 |
| -CH₂- (Aliphatic chain) | ~22 - 32 |
| -CH₃ (Terminal) | ~14 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Strong |
| C-N Stretch | 1200 - 1300 | Medium |
Experimental Workflow for Spectroscopic Analysis:
Caption: Workflow for the spectroscopic confirmation of this compound's structure.
Biological Activity
Preliminary information from the PubChem database suggests that this compound possesses antibacterial activity.[1] However, detailed studies on its mechanism of action, spectrum of activity, and potential therapeutic applications are not extensively documented in the readily available literature. Further research is required to fully elucidate the pharmacological profile of this compound.
Conclusion
The structure of this compound (N-phenylhexadecanamide) can be confidently elucidated and confirmed through a combination of synthesis and spectroscopic analysis. Mass spectrometry confirms the molecular weight and provides key fragmentation data. While experimental NMR and IR spectra are not widely published, the expected spectral data, based on the known structure and analogous compounds, provide a clear roadmap for its characterization. The preliminary indication of antibacterial activity suggests a potential avenue for future pharmacological investigation. This guide provides a foundational framework for researchers and professionals working with this compound.
References
Potential Therapeutic Targets of Palmitanilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitanilide, more commonly known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide that has garnered significant scientific attention for its potent anti-inflammatory and analgesic properties.[1][2] As a naturally occurring lipid mediator, PEA presents a promising therapeutic candidate due to its favorable safety profile and its modulatory action on multiple cellular signaling pathways implicated in pain and inflammation.[2] This technical guide provides an in-depth overview of the core therapeutic targets of PEA, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Core Therapeutic Targets
The therapeutic effects of Palmitoylethanolamide are primarily mediated through its interaction with several key molecular targets. These include the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), the orphan G protein-coupled receptor 55 (GPR55), and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Additionally, PEA exerts indirect effects on the endocannabinoid system.
Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α)
PPAR-α is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation.[1] PEA has been identified as a direct agonist of PPAR-α.[1][3][4] The binding of PEA to PPAR-α initiates a cascade of molecular events, leading to the transcription of genes involved in fatty acid oxidation and the suppression of pro-inflammatory signaling pathways. This is considered one of the principal mechanisms underlying PEA's anti-inflammatory effects.[3][4]
G Protein-Coupled Receptor 55 (GPR55)
GPR55 is an orphan receptor that has been implicated in various physiological processes, including pain signaling and inflammation. While the role of PEA as a direct GPR55 agonist is still a subject of some debate, several studies suggest that PEA can directly activate this receptor.[1] Activation of GPR55 is thought to contribute to the analgesic and anti-inflammatory properties of PEA.
Transient Receptor Potential Vanilloid 1 (TRPV1)
TRPV1 is a non-selective cation channel that functions as a key sensor for noxious stimuli, including heat and inflammatory mediators. PEA does not directly activate TRPV1 channels in the same manner as capsaicin. Instead, it is believed to modulate TRPV1 activity through indirect mechanisms. One proposed mechanism involves an "entourage effect," where PEA enhances the activity of other endogenous ligands, such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), at the TRPV1 receptor.[1][5] Another suggested mechanism is the PPAR-α-dependent activation of TRPV1 channels.[1]
Quantitative Data on Target Engagement
The following tables summarize the available quantitative data regarding the interaction of Palmitoylethanolamide with its primary therapeutic targets.
| Target | Parameter | Value | Cell Line/System | Reference |
| PPAR-α | EC50 | 3.1 ± 0.4 μM | HeLa cells | [3][4][6] |
| GPR55 | EC50 | 4 nM | HEK293s cells | [1][7] |
| TRPV1 (indirect) | IC50 (2-AG-induced desensitization) | Shift from 0.75 ± 0.04 to 0.45 ± 0.02 μM (with 2 μM PEA) | HEK-293 cells over-expressing human TRPV1 | [5] |
| Pro-inflammatory Cytokines | ||||
| IFN-γ | Significant Reduction | Not specified | Human serum (RR-MS patients) | [8] |
| IL-17 | Significant Reduction | Not specified | Human serum (RR-MS patients) | [8] |
| TNF-α | Significant Reduction | Not specified | Human serum (RR-MS patients) | [8] |
Experimental Protocols
This section outlines the general methodologies employed in key experiments to elucidate the therapeutic targets and mechanisms of Palmitoylethanolamide.
PPAR-α Transactivation Assay
-
Objective: To determine the ability of PEA to activate the PPAR-α receptor.
-
Cell Line: HeLa cells genetically modified to stably express a luciferase reporter gene under the control of a PPAR-α responsive element, along with the ligand-binding domain of human PPAR-α.
-
Methodology:
-
HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
For transactivation assays, cells are seeded in multi-well plates.
-
After cell attachment, the culture medium is replaced with DMEM containing various concentrations of PEA or control compounds (e.g., synthetic PPAR-α agonists like GW7647 and Wy-14643).
-
Cells are incubated for a defined period (e.g., 7 hours) to allow for receptor activation and reporter gene expression.
-
Following incubation, cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
The EC50 value is calculated from the dose-response curve of luciferase activity versus PEA concentration.[3]
-
GPR55 GTPγS Binding Assay
-
Objective: To measure the activation of GPR55 by PEA through its ability to stimulate the binding of GTPγS.
-
Cell Line: Human Embryonic Kidney (HEK293s) cells stably transfected with the human GPR55 receptor.
-
Methodology:
-
Membranes are prepared from the GPR55-expressing HEK293s cells.
-
The membranes are incubated with increasing concentrations of PEA in the presence of [35S]GTPγS.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.
-
The EC50 value is determined by plotting the specific binding of [35S]GTPγS against the concentration of PEA.[7]
-
Intracellular Calcium Measurement in TRPV1-Expressing Cells
-
Objective: To assess the modulatory effect of PEA on TRPV1 channel activity by measuring changes in intracellular calcium concentration ([Ca2+]i).
-
Cell Line: HEK-293 cells over-expressing the human TRPV1 channel.
-
Methodology:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
The cells are then stimulated with a known TRPV1 agonist (e.g., 2-AG or capsaicin) in the presence or absence of PEA.
-
Changes in intracellular calcium levels are monitored using single-cell microfluorimetry.
-
The effect of PEA on the agonist-induced calcium influx and the subsequent desensitization of the TRPV1 channel is quantified. The IC50 for desensitization is calculated based on the concentration of the agonist required to induce a half-maximal response in the presence of PEA.[5]
-
Animal Model of Spinal Cord Injury (SCI)
-
Objective: To evaluate the in vivo anti-inflammatory and neuroprotective effects of PEA.
-
Animal Model: Mice are commonly used. SCI can be induced through various methods, such as clip compression or contusion injury at the thoracic level of the spinal cord.[9][10][11][12][13]
-
Methodology:
-
Mice are anesthetized, and a laminectomy is performed to expose the spinal cord.
-
A controlled injury is induced using a calibrated device (e.g., vascular clips or an impactor).
-
PEA is administered (e.g., intraperitoneally) at specific time points before and/or after the injury.
-
At the end of the experiment, spinal cord tissue is collected for analysis.
-
Outcome measures include histological assessment of tissue damage, measurement of inflammatory markers (e.g., neutrophil infiltration, pro-inflammatory cytokine expression via RT-PCR or ELISA), and behavioral tests to assess motor function recovery.
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows associated with Palmitoylethanolamide's therapeutic actions.
Caption: Signaling pathways of this compound (PEA).
Caption: General experimental workflow for studying PEA.
Conclusion
Palmitoylethanolamide is a promising endogenous lipid mediator with a multi-target mechanism of action that underpins its significant anti-inflammatory and analgesic effects. Its ability to directly activate PPAR-α and GPR55, while indirectly modulating TRPV1 channels, provides a multifaceted approach to controlling pain and inflammation. The quantitative data and experimental protocols outlined in this guide offer a foundational understanding for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this compound. Future research should focus on elucidating the intricate crosstalk between these signaling pathways and conducting robust clinical trials to translate the preclinical findings into effective therapies for a range of inflammatory and pain-related conditions.
References
- 1. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory mediator palmitoylethanolamide enhances the levels of 2-arachidonoyl-glycerol and potentiates its actions at TRPV1 cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide [mdpi.com]
- 8. Oral Palmitoylethanolamide Treatment Is Associated with Reduced Cutaneous Adverse Effects of Interferon-β1a and Circulating Proinflammatory Cytokines in Relapsing–Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioral testing in animal models of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of spinal cord injury animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Spinal Cord Injury [mdpi.com]
- 12. Animal models of spinal cord injury: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Silico Modeling of Palmitoylamide Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoylethanolamide (PEA), an endogenous fatty acid amide, has garnered significant attention for its potential therapeutic applications, primarily attributed to its anti-inflammatory, analgesic, and neuroprotective properties.[1][2] Understanding the molecular interactions between PEA and its primary biological targets is crucial for the rational design of novel therapeutics. This technical guide provides an in-depth overview of the in silico modeling of PEA's binding to its key receptors: Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), G-protein coupled receptor 55 (GPR55), and Transient Receptor Potential Vanilloid 1 (TRPV1). The guide details experimental protocols for receptor binding assays, summarizes quantitative binding data, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The binding affinity and potency of Palmitoylethanolamide for its primary molecular targets are summarized below. These values have been compiled from various in vitro studies and provide a quantitative basis for understanding the interaction of PEA with PPAR-α, GPR55, and TRPV1.
| Receptor | Parameter | Value (PEA) | Reference Compound | Value (Reference) |
| PPAR-α | EC₅₀ | 3.1 ± 0.4 µM | GW7647 | 187 ± 42 nM |
| EC₅₀ | 3 µM | Wy-14643 | 1.4 ± 0.1 µM | |
| GPR55 | EC₅₀ | 4 nM | Anandamide | Low nanomolar range |
| EC₅₀ | - | CP-55940 | - | |
| TRPV1 | EC₅₀ (for Ca²⁺ influx) | ~3 µM | Capsaicin | 1.6 ± 0.7 µM |
| IC₅₀ (desensitization) | 0.45 ± 0.02 µM (with 2 µM PEA) | 2-AG | 0.75 ± 0.04 µM |
Note: The interaction of PEA with TRPV1 is often described as indirect, involving potentiation of the effects of other endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG) or activation via a PPAR-α-dependent pathway.[3][4][5] Some studies suggest direct activation at higher concentrations.
Experimental Protocols and Workflows
Detailed methodologies for key experiments are crucial for reproducing and building upon existing research. This section outlines the protocols for radioligand binding assays and functional assays relevant to PEA receptor binding studies.
Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) Assays
This assay determines the binding affinity of a test compound (e.g., PEA) by measuring its ability to compete with a radiolabeled ligand for binding to the PPAR-α receptor.
Workflow:
Detailed Protocol:
-
Receptor Preparation: Isolate nuclear extracts from cells or tissues expressing PPAR-α. The protein concentration of the extract should be determined using a standard method like the BCA assay.
-
Assay Buffer: Prepare an appropriate assay buffer, typically containing Tris-HCl, MgCl₂, and protease inhibitors.
-
Incubation: In a 96-well plate, combine the nuclear extract, a fixed concentration of a suitable radiolabeled PPAR-α agonist (e.g., [³H]-GW7647), and varying concentrations of PEA. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled agonist). Incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, which retain the receptor-bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each PEA concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the PEA concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
This assay measures the ability of PEA to activate the transcriptional activity of PPAR-α.
Workflow:
Detailed Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and co-transfect with an expression vector for human PPAR-α and a reporter plasmid containing a luciferase gene under the control of a PPAR-responsive promoter element (PPRE).
-
Cell Treatment: Seed the transfected cells in a 96-well plate. After adherence, treat the cells with various concentrations of PEA or a known PPAR-α agonist (positive control) and incubate for a specified period (e.g., 24 hours).
-
Lysis and Luminescence Measurement: Lyse the cells and add a luciferin-containing substrate solution. Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence intensity against the PEA concentration and fit the data to a dose-response curve to determine the EC₅₀ value, which represents the concentration of PEA that elicits a half-maximal response.
G-protein coupled receptor 55 (GPR55) Assays
Similar to the PPAR-α assay, this method quantifies the affinity of PEA for GPR55 using a radiolabeled ligand.
Workflow:
Detailed Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing GPR55 in a suitable buffer and isolate the membrane fraction by centrifugation.
-
Assay Buffer: Use a buffer such as Tris-HCl with appropriate additives.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled GPR55 ligand (e.g., [³H]-CP-55940) and varying concentrations of PEA. Include controls for total and non-specific binding.
-
Separation and Detection: Follow the same filtration and scintillation counting procedure as described for the PPAR-α binding assay.
-
Data Analysis: Calculate IC₅₀ and Ki values as described previously.
This functional assay measures the activation of GPR55 by detecting downstream changes in intracellular calcium levels.
Workflow:
Detailed Protocol:
-
Cell Culture: Culture cells endogenously or recombinantly expressing GPR55 in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of PEA to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each PEA concentration and plot a dose-response curve to calculate the EC₅₀.
Transient Receptor Potential Vanilloid 1 (TRPV1) Assays
This assay measures the ability of PEA to displace a known radiolabeled TRPV1 ligand.
Workflow:
Detailed Protocol:
-
Cell/Membrane Preparation: Use whole cells or isolated membranes from a cell line stably expressing TRPV1.
-
Assay Buffer: Prepare a suitable binding buffer.
-
Incubation: Incubate the cells or membranes with a fixed concentration of a potent radiolabeled TRPV1 ligand (e.g., [³H]-Resiniferatoxin) and a range of PEA concentrations.
-
Separation and Detection: Perform filtration and scintillation counting as previously described.
-
Data Analysis: Determine the IC₅₀ and Ki values to assess the binding affinity of PEA.
This functional assay measures the ability of PEA to directly or indirectly activate TRPV1, leading to an influx of calcium.
Workflow:
Detailed Protocol:
-
Cell Culture and Dye Loading: Follow the same procedure as for the GPR55 calcium mobilization assay, using cells expressing TRPV1.
-
Compound Addition: To assess direct activation, add varying concentrations of PEA. To investigate indirect "entourage" effects, pre-incubate cells with sub-threshold concentrations of PEA before adding a known TRPV1 agonist like anandamide or 2-AG.
-
Fluorescence Measurement: Monitor the fluorescence changes to detect calcium influx.
-
Data Analysis: For direct activation, calculate the EC₅₀. For potentiation, compare the dose-response curve of the agonist in the presence and absence of PEA.
Signaling Pathways
The therapeutic effects of Palmitoylethanolamide are mediated through its interaction with distinct signaling cascades initiated by receptor binding.
PPAR-α Signaling Pathway
As a nuclear receptor, PPAR-α activation by PEA leads to the regulation of gene transcription.
Upon binding to PEA, PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event modulates the transcription of genes involved in lipid metabolism and inflammation, ultimately leading to the anti-inflammatory effects of PEA.
GPR55 Signaling Pathway
GPR55 is a G-protein coupled receptor, and its activation by PEA initiates a rapid intracellular signaling cascade.
Binding of PEA to GPR55 is thought to activate the Gαq subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers various downstream cellular responses.
TRPV1 Signaling Pathway
PEA's interaction with TRPV1 is complex, involving both indirect and potentially direct mechanisms. The "entourage effect" is a key concept where PEA enhances the activity of other endogenous TRPV1 agonists.
PEA can potentiate the activation of TRPV1 by other endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG), a phenomenon known as the "entourage effect." Additionally, some evidence suggests that PEA can activate TRPV1 through a PPAR-α-dependent mechanism, possibly by increasing TRPV1 expression or sensitivity.[4][5] Direct activation of TRPV1 by PEA, particularly at higher concentrations, has also been proposed, though this remains an area of active research. Activation of the TRPV1 channel leads to an influx of calcium ions, which can result in various cellular responses, including the sensation of pain and, with prolonged activation, desensitization of the channel.
In Silico Modeling Workflow
Computational approaches such as molecular docking and molecular dynamics simulations are invaluable tools for elucidating the binding mode and dynamics of PEA with its receptors at an atomic level.
-
Preparation: The three-dimensional structures of the receptor proteins (PPAR-α, GPR55, TRPV1) are obtained from protein data banks or generated through homology modeling. The 2D structure of PEA is converted to a 3D conformation and its energy is minimized.
-
Molecular Docking: Docking simulations are performed to predict the preferred binding orientation and conformation of PEA within the receptor's binding site. Various scoring functions are used to rank the predicted poses.
-
Molecular Dynamics (MD) Simulation: The most promising protein-ligand complex from docking is subjected to MD simulations. This technique simulates the movement of atoms over time, providing insights into the stability of the binding pose and the dynamic interactions between PEA and the receptor.
-
Analysis: The trajectory from the MD simulation is analyzed to calculate binding free energies, identify key interacting residues, and observe any conformational changes in the protein upon ligand binding.
Conclusion
The in silico modeling of Palmitoylethanolamide's interaction with its receptors is a multifaceted endeavor that combines experimental data with computational analysis. This guide provides a framework for researchers in the field, detailing the necessary experimental protocols to generate robust data, summarizing the current state of quantitative knowledge, and visualizing the complex biological processes involved. By integrating these approaches, a deeper understanding of PEA's mechanism of action can be achieved, paving the way for the development of novel and effective therapeutics.
References
- 1. Palmitoylethanolamide | GPR55 | Tocris Bioscience [tocris.com]
- 2. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti‐inflammatory mediator palmitoylethanolamide enhances the levels of 2‐arachidonoyl‐glycerol and potentiates its actions at TRPV1 cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Palmitanilide: A Deep Dive into its Metabolic Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitanilide, a molecule combining a saturated fatty acid (palmitic acid) with an aniline moiety, belongs to the broader class of N-acylethanolamines (NAEs). While not as extensively studied as its close relative, palmitoylethanolamide (PEA), this compound is gaining interest within the scientific community for its potential physiological activities and as a tool to probe the enzymes involved in lipid signaling. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis and degradation, complete with detailed experimental protocols and visual representations of the key pathways. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the fields of lipid biochemistry, pharmacology, and drug development.
This compound Biosynthesis
The precise in vivo biosynthetic pathway of this compound has not been definitively elucidated. However, based on studies of related fatty acid amides, two primary enzymatic routes are proposed: direct enzymatic amidation and lipase-catalyzed synthesis.
Putative Enzymatic Formation in Biological Systems
Research has indicated the presence of enzymatic activity in rat liver microsomes capable of catalyzing the formation of fatty acid anilides from fatty acids and aniline. While oleic acid appears to be a preferred substrate over palmitic acid, this pathway suggests an endogenous mechanism for this compound synthesis. The enzyme responsible is thought to be a carboxylesterase or a fatty acid ethyl ester synthase (FAEES) . This enzyme likely facilitates the condensation of an activated form of palmitic acid, such as palmitoyl-CoA, with aniline to form N-phenylpalmitamide (this compound).
Methodological & Application
Application Notes and Protocols for the Purification of Synthetic Palmitanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitanilide, also known as N-phenylhexadecanamide, is a fatty acid amide with potential applications in various fields, including pharmaceuticals and material science. Its synthesis typically involves the reaction of palmitic acid or its derivatives with aniline. The crude synthetic product often contains unreacted starting materials and byproducts, necessitating a robust purification protocol to achieve the high purity required for research and development purposes. This document provides detailed protocols for the purification of synthetic this compound using recrystallization and column chromatography, along with methods for purity assessment.
Data Presentation
| Parameter | Recrystallization | Column Chromatography |
| Stationary Phase | Not Applicable | Silica Gel (60-120 mesh) |
| Mobile Phase | Not Applicable | Hexane:Ethyl Acetate gradient |
| Proposed Solvent System | Ethanol/Water or Heptane/Ethyl Acetate | Start with 95:5 Hexane:Ethyl Acetate |
| Typical Purity | >95% | >98% |
| Melting Point (Purified) | 90-93 °C[1][2] | 90-93 °C[1][2] |
| Purity Analysis | HPLC, ¹H NMR | HPLC, ¹H NMR, Elemental Analysis |
Experimental Protocols
Potential Impurities
The primary impurities in the synthesis of this compound from palmitic acid and aniline may include:
-
Unreacted Palmitic Acid
-
Unreacted Aniline
-
Diacylated aniline (side product)
-
Dehydration products
Purification Method 1: Recrystallization
This method is suitable for removing small amounts of impurities and for large-scale purification if a suitable solvent system is identified.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Heptane
-
Ethyl Acetate
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Protocol:
-
Solvent Selection: Perform small-scale solubility tests to determine the optimal solvent or solvent mixture. A good solvent will dissolve the crude this compound when hot but not at room temperature. Common solvent systems for amides include ethanol/water and heptane/ethyl acetate mixtures.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen primary solvent (e.g., ethanol or ethyl acetate).
-
Heating: Gently heat the mixture on a heating mantle while stirring until the solid dissolves completely.
-
Addition of Anti-solvent (if applicable): If a solvent mixture is used (e.g., ethanol/water), slowly add the anti-solvent (water) dropwise to the hot solution until a slight turbidity persists. Reheat the solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated. Subsequently, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
Purification Method 2: Column Chromatography
This method is highly effective for separating this compound from closely related impurities and for obtaining very high purity material.
Materials:
-
Crude this compound
-
Silica Gel (60-120 mesh)
-
Hexane
-
Ethyl Acetate
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Protocol:
-
TLC Analysis: Before performing column chromatography, analyze the crude mixture by TLC to determine the optimal mobile phase composition. A good solvent system will give the this compound spot an Rf value of approximately 0.2-0.3.[3]
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and air-free packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of this compound.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Combining and Evaporation: Combine the fractions containing the pure this compound (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified product.
-
Drying: Dry the purified this compound under vacuum to remove any residual solvent.
Purity Assessment
The purity of the final product should be assessed using one or more of the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of the compound and detecting any impurities. Commercial standards for this compound often specify a purity of at least 98.0% by HPLC.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of this compound and identify the presence of any impurities with distinct spectral signatures.
-
Melting Point Determination: A sharp melting point range close to the literature value (90-93 °C) is indicative of high purity.[1][2]
-
Elemental Analysis: Can be used to confirm the elemental composition of the purified compound.
Visualizations
Caption: Workflow for the purification of synthetic this compound.
References
Application Notes and Protocols for Developing In Vitro Assays for Palmitoylethanolamide (PEA) and Structurally Related Compounds
Introduction
Palmitoylethanolamide (PEA) is an endogenous fatty acid amide that belongs to the N-acylethanolamine family. It has garnered significant scientific interest for its analgesic and anti-inflammatory properties.[1][2][3][4] The therapeutic potential of PEA and its analogs, such as the structurally related Palmitanilide, stems from their ability to modulate various cellular pathways, primarily through direct receptor activation and indirect mechanisms that enhance the effects of other endogenous compounds.[5][6]
This document provides detailed protocols for a series of in vitro assays designed to characterize the biological activity of PEA and related molecules. The assays focus on key molecular targets and cellular responses, including the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), inhibition of Fatty Acid Amide Hydrolase (FAAH), interaction with cannabinoid receptors, and modulation of inflammatory responses.
These protocols are intended for researchers, scientists, and drug development professionals engaged in the study of these compounds.
PPAR-α Activation Assay
Objective: To determine the ability of a test compound to activate the nuclear receptor PPAR-α.
Background: PEA is a known agonist of PPAR-α, a key regulator of lipid metabolism and inflammation.[1][3][6] Activation of PPAR-α leads to the transcription of target genes that can mediate anti-inflammatory effects. A common method to assess this is a reporter gene assay.
Experimental Protocol: PPAR-α Reporter Gene Assay
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T, HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed cells into a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Co-transfect the cells with a PPAR-α expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A constitutively expressing Renilla luciferase plasmid should also be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound or PEA) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in serum-free DMEM. The final concentrations should typically range from nanomolar to micromolar.
-
24 hours post-transfection, replace the culture medium with the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known PPAR-α agonist like GW7647).
-
Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Data Presentation
| Compound | EC50 (µM) [PPAR-α Activation] | Max Fold Induction |
| Vehicle (DMSO) | - | 1.0 |
| Positive Control | 0.01 | 15.2 |
| Test Compound A | 3.5 | 8.7 |
| Test Compound B | > 10 | 1.2 |
Signaling Pathway Diagram
FAAH Inhibition Assay
Objective: To determine the inhibitory potential of a test compound against Fatty Acid Amide Hydrolase (FAAH).
Background: FAAH is the primary enzyme responsible for the degradation of anandamide and other fatty acid amides, including PEA.[7] Inhibition of FAAH increases the endogenous levels of these compounds, leading to an "entourage effect" that can enhance their biological activities.[5]
Experimental Protocol: Fluorescence-Based FAAH Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Use a commercially available FAAH inhibitor screening assay kit or prepare the components in-house.[8]
-
The enzyme source can be recombinant human FAAH or a rat brain homogenate.
-
The substrate is typically a fluorogenic compound such as AMC-arachidonoyl amide.
-
-
Assay Procedure:
-
In a 96-well black microplate, add a fixed amount of the FAAH enzyme to each well.
-
Add varying concentrations of the test compound (e.g., this compound) or a known FAAH inhibitor (e.g., URB597) as a positive control. Include a vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C to allow for binding.
-
Initiate the reaction by adding a fixed concentration of the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation at 340-360 nm and emission at 450-465 nm.[8]
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Determine the percentage of FAAH inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Data Presentation
| Compound | IC50 (nM) [FAAH Inhibition] |
| Vehicle (DMSO) | - |
| Positive Control | 7 |
| Test Compound A | 48 |
| Test Compound B | > 1000 |
Experimental Workflow Diagram
Cannabinoid Receptor (CB1/CB2) Binding Assay
Objective: To determine the binding affinity of a test compound for cannabinoid receptors CB1 and CB2.
Background: While PEA does not directly bind to CB1 and CB2 receptors with high affinity, its "entourage effect" can modulate the activity of these receptors.[5] It is still important to characterize the direct interaction of any new analogue with these key receptors of the endocannabinoid system.[10]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Prepare cell membranes from a cell line stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293).
-
Homogenize the cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [3H]CP-55,940), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, include wells with a high concentration of a known non-radioactive CB1/CB2 agonist (e.g., WIN 55,212-2).
-
Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate the bound and free radioligand.
-
Wash the filters with ice-cold buffer.
-
Add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition binding curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| Positive Control | 5.2 | 3.1 |
| Test Compound A | > 10,000 | 8,500 |
| Test Compound B | 1,200 | 950 |
Experimental Workflow Diagram
References
- 1. Mechanisms and clinical applications of palmitoylethanolamide (PEA) in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fallbrookmedicalcenter.com [fallbrookmedicalcenter.com]
- 3. ovid.com [ovid.com]
- 4. Anti-inflammatory activity of palmitoylethanolamide ameliorates osteoarthritis induced by monosodium iodoacetate in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Palmitoylethanolamide (PEA) Effects in Animal Models
It appears there may be a confusion between Palmitanilide and the closely related, extensively researched compound Palmitoylethanolamide (PEA) . Current scientific literature primarily identifies this compound as an antibacterial agent, with limited public data available on its use in animal models for studying other physiological effects.
Conversely, Palmitoylethanolamide (PEA) is a well-documented endogenous fatty acid amide with a robust body of research detailing its anti-inflammatory, analgesic, and neuroprotective effects in a variety of animal models. Given the request for detailed application notes and protocols on studying "effects," it is highly probable that the intended compound of interest is Palmitoylethanolamide (PEA).
Therefore, this document will provide detailed application notes and protocols for studying the effects of Palmitoylethanolamide (PEA) in animal models, reflecting the vast amount of available scientific research.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Palmitoylethanolamide (PEA) is an endogenous lipid mediator that plays a crucial role in modulating pain and inflammation.[1] It acts on various cellular signaling pathways, making it a compound of significant interest for therapeutic development. PEA's primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α).[1][2] This nuclear receptor is key in regulating inflammatory responses. Additionally, PEA influences the endocannabinoid system, although it does not directly bind to the main cannabinoid receptors (CB1 and CB2).[1][2] Instead, it can enhance the effects of other endocannabinoids, a phenomenon known as the "entourage effect."[2] Animal models are indispensable for elucidating the mechanisms of action and evaluating the therapeutic potential of PEA in various disease states.
Key Research Areas and Relevant Animal Models
PEA has been investigated in a range of preclinical models. The most common areas of study include:
-
Neuropathic Pain: Models that mimic chronic pain resulting from nerve damage.
-
Inflammatory Pain: Models that induce an acute or chronic inflammatory state to assess analgesic effects.
-
Neuroinflammation and Neurodegenerative Diseases: Models of diseases like Alzheimer's, Parkinson's, and multiple sclerosis where inflammation in the central nervous system is a key pathological feature.[3]
-
Uveitis: Models of eye inflammation.[3]
-
Diabetic Complications: Models of diabetes to study effects on related pathologies like neuropathy and retinopathy.[4][5]
Data Presentation: Summary of PEA Effects in Animal Models
The following table summarizes quantitative data from key studies on the effects of PEA in various animal models.
| Animal Model | Species | PEA Dosage and Administration | Key Quantitative Findings | Reference |
| Chronic Constriction Injury (CCI) of the Sciatic Nerve (Neuropathic Pain) | Mouse | 30 mg/kg, subcutaneous, daily | - Prevented alterations in pain threshold.- Reduced edema and macrophage infiltration in the sciatic nerve. | [1] |
| Streptozotocin-Induced Diabetes (Diabetic Neuropathy) | Mouse | Intraperitoneal administration | - Relieved mechanical allodynia.- Counteracted nerve growth factor deficit.- Improved insulin levels and preserved islet morphology. | [4] |
| Carrageenan-Induced Paw Edema (Inflammatory Pain) | Mouse | Intracerebroventricular administration | - Controlled peripheral inflammation via PPAR-α activation. | |
| Endotoxin-Induced Uveitis (Ocular Inflammation) | Rat | Intraperitoneal injection (1h before and 7h after LPS) | - Reduced ocular inflammation.- Decreased staining for ICAM-1 and nitrotyrosine.- Inhibited iNOS expression and nuclear NF-κB translocation. | [3] |
| Spinal Nerve Transection (SNT) (Neuropathic Pain) | Rat | 10 mg/kg, intraperitoneal | - Significantly increased paw withdrawal threshold from 1.8 g to 3.5 g at 10 min post-injection. | [6] |
| Monoiodoacetate (MIA)-Induced Osteoarthritis (Inflammatory Pain) | Rat | Chronic treatment | - Completely abolished knee swelling and thermal hyperalgesia. | [7] |
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice
This model is used to induce a persistent peripheral neuropathy.
Methodology:
-
Animal Preparation: Adult male C57BL/6J mice are used. Anesthesia is induced and maintained with isoflurane.
-
Surgical Procedure:
-
The common sciatic nerve of one hind limb is exposed through a small incision.
-
Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve.
-
The ligatures are tightened until a slight constriction is observed, without arresting epineural blood flow.
-
The muscle and skin are then closed in layers.
-
-
PEA Administration:
-
PEA is administered subcutaneously at a dose of 30 mg/kg daily, starting from the day of surgery.[1]
-
A vehicle control group (e.g., saline or a suitable solvent) should be included.
-
-
Behavioral Testing (Assessment of Allodynia and Hyperalgesia):
-
Mechanical Allodynia (von Frey Test): Assessed at baseline and various time points post-surgery (e.g., days 3, 7, 14). Animals are placed on a wire mesh floor and von Frey filaments of increasing force are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.
-
Thermal Hyperalgesia (Plantar Test): A radiant heat source is applied to the plantar surface of the hind paw. The latency to paw withdrawal is measured.
-
-
Histological Analysis (at the end of the experiment):
-
The sciatic nerves are harvested and processed for histology.
-
Staining with hematoxylin and eosin (H&E) can be used to assess edema and cellular infiltration.
-
Immunohistochemistry for macrophage markers (e.g., CD86) can quantify immune cell infiltration.[1]
-
Endotoxin-Induced Uveitis (EIU) in Rats
This model is used to study acute ocular inflammation.
Methodology:
-
Animal Preparation: Male Lewis rats are used.
-
Induction of Uveitis:
-
A single footpad injection of 200 μg of lipopolysaccharide (LPS) is administered.[3]
-
-
PEA Administration:
-
PEA is administered intraperitoneally at a specified dose (e.g., 10 mg/kg) at 1 hour before and 7 hours after the LPS injection.[3]
-
A vehicle-treated group serves as the control.
-
-
Evaluation of Ocular Inflammation (24 hours after LPS injection):
-
Clinical Scoring: The eyes are examined under a slit-lamp microscope and scored for signs of inflammation (e.g., iris hyperemia, conjunctival vessel dilation).
-
Cell Infiltration: Aqueous humor is collected, and the number of infiltrating cells is counted using a hemocytometer.
-
Protein Concentration: The protein concentration in the aqueous humor is measured as an indicator of blood-aqueous barrier breakdown.
-
-
Biochemical and Molecular Analysis:
-
Ocular tissues are collected for analysis.
-
Western Blot: To measure the expression of inflammatory proteins like inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB).[3]
-
Immunohistochemistry: To assess the expression of adhesion molecules like ICAM-1 and markers of oxidative stress like nitrotyrosine.[3]
-
Mandatory Visualizations
Signaling Pathway of PEA in Inflammation and Pain
Caption: Signaling pathway of Palmitoylethanolamide (PEA).
Experimental Workflow for CCI Model
Caption: Experimental workflow for the Chronic Constriction Injury (CCI) model.
References
- 1. Palmitoylethanolamide Is a Disease-Modifying Agent in Peripheral Neuropathy: Pain Relief and Neuroprotection Share a PPAR-Alpha-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic Pain in Dogs and Cats: Is There Place for Dietary Intervention with Micro-Palmitoylethanolamide? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory effects of palmitoylethanolamide (PEA) on endotoxin-induced uveitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of palmitoylethanolamide on inflammatory and neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PHARMACOLOGICAL EFFECTS OF PALMITOYLETHANOLAMIDE (PEA) IN DIFFERENT ANIMAL MODELS OF NEUROPATHIC PAIN [tesidottorato.depositolegale.it]
Application Note: Quantitative Analysis of Palmitanilide in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of Palmitanilide (N-Phenylpalmitamide) in biological matrices, such as human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a fatty acid amide with potential biological activities, making its accurate quantification crucial for research and pharmaceutical development. The protocol outlines a straightforward liquid-liquid extraction (LLE) for sample preparation and optimized LC-MS/MS parameters for selective and precise measurement. The method is suitable for pharmacokinetic, pharmacodynamic, and biomarker studies.
Introduction
This compound (C₂₂H₃₇NO) is a bioactive lipid molecule formed by the amide linkage of palmitic acid and aniline[1]. As a member of the fatty acid amides (FAAs) family, it belongs to a class of compounds involved in various physiological processes[2][3]. Accurate and reliable quantification of this compound in biological samples is essential for understanding its pharmacology and potential as a therapeutic agent or biomarker. This protocol provides a highly selective and sensitive LC-MS/MS method utilizing Multiple Reaction Monitoring (MRM) for the detection of this compound.
Principle
The method employs liquid chromatography to separate this compound from endogenous matrix components. The analyte is then ionized using electrospray ionization (ESI) in positive ion mode and detected by a triple quadrupole mass spectrometer. Quantification is achieved by monitoring the specific precursor-to-product ion transition for this compound, which ensures high selectivity and minimizes interferences[4]. An appropriate internal standard (IS) should be used to correct for matrix effects and variations in sample processing. For this method, an isotopically labeled analog of a similar fatty acid amide would be ideal.
Materials and Reagents
-
Analytes and Standards:
-
This compound analytical standard (>98% purity)
-
Internal Standard (IS): e.g., Palmitoylethanolamide-d4 (PEA-d4) or a suitable analog.
-
-
Solvents and Chemicals (LC-MS Grade or higher):
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Formic Acid (FA)
-
Ethyl Acetate
-
Human Plasma (or other relevant biological matrix)
-
-
Equipment:
-
LC-MS/MS System (e.g., Agilent, Sciex, Thermo Fisher, Waters) with ESI source
-
Analytical Balance
-
Microcentrifuge
-
Vortex Mixer
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
1.5 mL polypropylene microcentrifuge tubes
-
Experimental Protocols
4.1. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve standards.
-
Internal Standard Spiking Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
4.2. Sample Preparation (Liquid-Liquid Extraction)
This protocol is optimized for a 100 µL plasma sample.
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL IS spiking solution to all tubes (except blanks) and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new 1.5 mL tube.
-
Add 500 µL of ethyl acetate to the supernatant for liquid-liquid extraction. Vortex for 2 minutes.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 ACN:H₂O with 0.1% Formic Acid). Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.
-
Transfer the clear supernatant to an LC autosampler vial for analysis.
Note: When analyzing fatty acid amides, be aware of potential contamination from laboratory materials like glass Pasteur pipettes[5][6]. It is recommended to test all disposables for background levels of the analyte.
4.3. LC-MS/MS Method
The following parameters provide a starting point and should be optimized for the specific instrument used.
4.3.1. Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 70% B to 98% B over 5 min, hold at 98% B for 2 min, re-equilibrate |
4.3.2. Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| Source Temp. | 250°C |
| Drying Gas | 10 L/min |
| Nebulizer Pressure | 35 psi |
| Capillary Voltage | 4000 V |
4.4. MRM Transitions
The MRM transitions must be optimized by infusing a standard solution of this compound. The precursor ion will be the protonated molecule [M+H]⁺.
-
This compound Chemical Formula: C₂₂H₃₇NO[1]
-
Molecular Weight: 331.54 g/mol [1]
-
Monoisotopic Mass [M]: ~331.2875
-
Precursor Ion [M+H]⁺: m/z 332.3
The product ions are generated by fragmentation in the collision cell. A common fragmentation for fatty acid amides is the cleavage of the amide bond.
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 332.3 | 94.1 (protonated aniline) | 100 | Optimize (e.g., 25-35) |
| This compound (Qualifier) | 332.3 | 239.2 (palmitoyl acylium ion) | 100 | Optimize (e.g., 15-25) |
| Internal Standard (IS) | - | - | 100 | Optimize |
Collision energy (CE) requires empirical optimization on the specific mass spectrometer being used to achieve maximum signal intensity[7].
Data Presentation and Performance
5.1. Method Validation Summary
The method should be validated according to regulatory guidelines, assessing linearity, sensitivity (LLOQ), accuracy, precision, and matrix effect. The table below presents typical expected performance characteristics for this type of assay.
| Parameter | Expected Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Extraction Recovery | > 80% |
Visualization of Workflows
The following diagrams illustrate the key workflows described in this protocol.
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical flow of Multiple Reaction Monitoring (MRM) for this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Application Note: Structural Elucidation of Palmitanilide using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitanilide, the amide derivative of palmitic acid and aniline, is a lipophilic molecule with potential applications in various fields, including pharmaceuticals and material science. Its long alkyl chain and aromatic moiety contribute to its unique physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and characterization of such organic molecules. This application note provides a detailed protocol for the analysis of this compound using ¹H and ¹³C NMR spectroscopy, including data interpretation and visualization of the experimental workflow.
Principle of NMR Spectroscopy
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, align either with or against the field. Irradiation with radiofrequency pulses can cause these nuclei to transition between energy levels. The specific frequency at which a nucleus absorbs energy (its resonance frequency) is highly sensitive to its local chemical environment, providing detailed information about the molecular structure. Key parameters obtained from NMR spectra include:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus.
-
Multiplicity (Splitting Pattern): Reveals the number of neighboring nuclei.
-
Coupling Constant (J): Measures the interaction between neighboring nuclei.
-
Integration: Proportional to the number of nuclei giving rise to a particular signal.
Experimental Protocols
This section details the necessary steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like this compound.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[1] Gently swirl or vortex the vial to ensure complete dissolution.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.[2]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. Typically, the deuterated solvent contains a small percentage of TMS.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets.
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: The raw free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm).
-
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.
Data Presentation and Interpretation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound based on its known structure. The numbering scheme for the atoms is provided in the chemical structure below.
Chemical Structure of this compound with Atom Numbering:
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 2H | H-2', H-6' |
| ~7.3 | t | 2H | H-3', H-5' |
| ~7.1 | t | 1H | H-4' |
| ~7.4 (broad s) | s | 1H | NH |
| ~2.2 | t | 2H | H-2 |
| ~1.6 | m | 2H | H-3 |
| ~1.2-1.4 | m | 24H | H-4 to H-15 |
| ~0.9 | t | 3H | H-16 |
d = doublet, t = triplet, m = multiplet, s = singlet
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O |
| ~138 | C-1' |
| ~129 | C-3', C-5' |
| ~124 | C-4' |
| ~120 | C-2', C-6' |
| ~38 | C-2 |
| ~32 | C-14 |
| ~29-30 | C-4 to C-13 |
| ~26 | C-3 |
| ~23 | C-15 |
| ~14 | C-16 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Conclusion
NMR spectroscopy is an indispensable tool for the structural verification of synthesized compounds like this compound. The distinct signals in both ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule, allowing for the confirmation of its fatty acid chain and aromatic components. The protocols and expected data presented in this application note serve as a comprehensive guide for researchers in the successful NMR analysis of this compound and related structures.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Palmitanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Palmitanilide. The described protocol is applicable for the analysis of this compound in various sample matrices, with a primary focus on pharmaceutical formulations. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy. Detailed experimental protocols for method development, validation, and sample preparation are provided to ensure successful implementation in a laboratory setting.
Introduction
This compound, the amide derivative of palmitic acid and aniline, is a lipophilic molecule with potential applications in the pharmaceutical and cosmetic industries. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique that offers high resolution, sensitivity, and specificity for the analysis of such compounds. This document provides a comprehensive guide to developing and validating an isocratic reversed-phase HPLC method for the quantification of this compound.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
HPLC grade water (H₂O)
-
Formic acid (FA), analytical grade
-
0.45 µm syringe filters (e.g., PTFE or nylon)
-
Class A volumetric flasks and pipettes
-
HPLC vials with inserts
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following chromatographic conditions have been optimized for the analysis of this compound:
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 242 nm |
| Run Time | 10 minutes |
Experimental Protocols
Determination of UV Absorbance Maximum (λmax)
Objective: To determine the wavelength of maximum UV absorbance for this compound to ensure optimal detector sensitivity.
Protocol:
-
Prepare a 10 µg/mL solution of this compound reference standard in the mobile phase (Acetonitrile:Water with 0.1% Formic Acid, 85:15, v/v).
-
Use a UV-Vis spectrophotometer to scan the solution from 200 to 400 nm, using the mobile phase as a blank.
-
Identify the wavelength at which the maximum absorbance occurs. For this compound, the λmax is expected to be around 242 nm.
Preparation of Standard Solutions
Protocol:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The following is a general protocol for the extraction of this compound from a cream-based pharmaceutical formulation. This protocol may need to be adapted based on the specific sample matrix.
Protocol:
-
Accurately weigh an amount of the cream equivalent to approximately 1 mg of this compound into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile to the tube.
-
Homogenize the sample using a suitable homogenizer for 2-3 minutes to ensure complete dispersion of the cream.
-
Sonicate the sample in an ultrasonic bath for 15 minutes to facilitate the extraction of this compound.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the excipients.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1] The key validation parameters are summarized below.
4.4.1. Linearity
Objective: To assess the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[2]
Protocol:
-
Inject the prepared working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[2]
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
4.4.2. Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
Protocol: The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations[3][4]:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of the regression line.
-
S = the slope of the calibration curve.
Acceptance Criteria:
-
The calculated LOD and LOQ should be experimentally verified by injecting standards at these concentrations and ensuring a detectable and quantifiable peak, respectively.
4.4.3. Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5]
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day and under the same operating conditions.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or on a different instrument.
Acceptance Criteria:
-
The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2%.[1]
4.4.4. Accuracy
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6]
Protocol:
-
Perform a recovery study by spiking a blank matrix with known concentrations of this compound at three different levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each concentration level.
-
Extract and analyze the spiked samples as per the sample preparation protocol.
-
Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
The mean percentage recovery should be within 98.0% to 102.0%.[7]
Data Presentation
The quantitative data for the method validation should be summarized in a clear and structured table for easy comparison and interpretation.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| LOD (µg/mL) | Calculated Value | - |
| LOQ (µg/mL) | Calculated Value | - |
| Precision (%RSD) | ||
| - Repeatability | < 2% | ≤ 2% |
| - Intermediate Precision | < 2% | ≤ 2% |
| Accuracy (% Recovery) | ||
| - Low Concentration (80%) | 98.0 - 102.0% | 98.0 - 102.0% |
| - Medium Concentration (100%) | 98.0 - 102.0% | 98.0 - 102.0% |
| - High Concentration (120%) | 98.0 - 102.0% | 98.0 - 102.0% |
Visualization
The following diagrams illustrate the key workflows and relationships in the HPLC method development for this compound quantification.
Caption: Workflow for HPLC Method Development and Validation.
Caption: Protocol for Sample Preparation from a Cream Matrix.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The method is straightforward to implement and validate, making it suitable for routine quality control and research applications. Adherence to the detailed protocols will ensure the generation of high-quality, reproducible data.
References
- 1. Extracting an API from a topical cream/lotion - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. Sample preparation and gas chromatography of primary fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources [mdpi.com]
- 5. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Use of UV-Visible Diffuse Reflectance Spectrophotometry for a Fast, Preliminary Authentication of Gemstones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UV-vis spectroscopic detection of formaldehyde and its analogs: A convenient and sensitive methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Palmitanilide as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate quantification of lipid species is crucial for understanding their roles in health and disease. The use of internal standards is a fundamental practice to ensure data reliability by correcting for variations during sample preparation and analysis. Palmitanilide, a synthetic N-acyl amide, presents itself as a suitable internal standard for the relative quantification of a range of lipid molecules, particularly other fatty acid amides and structurally related lipids. Its non-endogenous nature in most biological systems prevents interference with the measurement of native analytes.
These application notes provide a comprehensive guide to utilizing this compound as an internal standard in lipidomics workflows, covering its properties, experimental protocols, and data presentation.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C22H37NO |
| Molecular Weight | 347.54 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as methanol, ethanol, chloroform, and ethyl acetate. Insoluble in water. |
| Melting Point | Approximately 85-88 °C |
Advantages of Using this compound as an Internal Standard
-
Non-endogenous: this compound is not naturally present in most biological samples, which eliminates the risk of overlapping signals with endogenous lipids.
-
Structural Similarity: Its structure, featuring a long acyl chain and an amide headgroup, mimics certain classes of signaling lipids like N-acylethanolamines, making it behave similarly during extraction and ionization.
-
Chemical Stability: It is a relatively stable molecule, resistant to degradation under typical sample processing conditions.
-
Cost-Effective: Compared to stable isotope-labeled standards, this compound is a more economical option for relative quantification.
Experimental Protocols
Preparation of this compound Internal Standard Stock Solution
A precise and accurate stock solution is critical for reliable quantification.
Materials:
-
This compound (high purity, >98%)
-
Methanol (LC-MS grade)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Sonicator
Protocol:
-
Accurately weigh approximately 10 mg of this compound using an analytical balance.
-
Transfer the weighed this compound to a 10 mL volumetric flask.
-
Add approximately 8 mL of methanol and sonicate for 10-15 minutes, or until the solid is completely dissolved.
-
Allow the solution to return to room temperature.
-
Add methanol to the 10 mL mark.
-
Cap the flask and invert it several times to ensure homogeneity. This results in a 1 mg/mL stock solution.
-
Store the stock solution at -20°C in an amber glass vial.
-
Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 10 µg/mL) with methanol.
Lipid Extraction from Biological Samples
This protocol is a modification of the Folch method, suitable for a broad range of lipids.
Materials:
-
Biological sample (e.g., plasma, cell pellet, tissue homogenate)
-
This compound working solution
-
Chloroform (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Centrifuge
Protocol:
-
To 100 µL of the biological sample, add a known amount of the this compound working solution. The final concentration should be within the linear range of the instrument.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex the mixture vigorously for 2 minutes.
-
Incubate on ice for 15 minutes.
-
Add 400 µL of ultrapure water to induce phase separation.
-
Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids and the internal standard using a glass Pasteur pipette.
-
Transfer the organic phase to a new tube and dry it under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
LC Conditions (Representative):
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-100% B; 15-20 min: 100% B; 20.1-25 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 5 µL |
MS/MS Conditions (Representative for this compound):
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Precursor Ion (m/z) | 348.33 ([M+H]+) |
| Product Ions (m/z) | 256.2 ([M-C6H5NH]+), 93.1 ([C6H5NH2]+) |
| Collision Energy | Optimized for the specific instrument (e.g., 20 eV) |
Data Presentation and Quantitative Analysis
The quantification of target lipids is achieved by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard.
Table 1: Representative Quantitative Performance Data for a Lipid Analyte Using this compound as an Internal Standard.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Extraction Recovery (%) | 85 - 95% |
| Matrix Effect (%) | 90 - 110% |
Note: These are representative values and should be determined for each specific analyte and matrix during method validation.
Mandatory Visualizations
Caption: Experimental workflow for lipidomics using this compound as an internal standard.
Caption: N-acylethanolamine (NAE) signaling pathway.
Conclusion
This compound is a valuable tool for relative quantification in lipidomics studies. Its non-endogenous nature and structural similarity to certain lipid classes make it a suitable internal standard. The protocols and data presented here provide a framework for its successful implementation. As with any analytical method, proper validation is essential to ensure accurate and reproducible results.
Troubleshooting & Optimization
Technical Support Center: Overcoming Palmitanilide Solubility Issues in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with palmitanilide in aqueous buffers during experiments.
Frequently Asked questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a chemical compound with the molecular formula C₂₂H₃₇NO.[1] It is a highly lipophilic (fat-soluble) molecule, indicated by a high LogP value of 7.1064, and is practically insoluble in water.[2] This poor aqueous solubility can lead to several experimental challenges, including precipitation in aqueous buffers, inaccurate concentration measurements, and reduced biological activity in in vitro and in vivo assays.
Q2: What are the common signs of this compound solubility issues in my experiment?
Common indicators of solubility problems include:
-
Visible Precipitation: The appearance of a cloudy or milky suspension, or visible solid particles in the solution after adding this compound stock to your aqueous buffer.
-
Inconsistent Results: High variability in data between replicate experiments or a lack of a clear dose-response relationship.
-
Lower than Expected Potency: The compound may appear less active than anticipated because the actual concentration in solution is lower than the nominal concentration due to precipitation.
Q3: What are the primary strategies to improve the solubility of this compound in aqueous buffers?
Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These methods primarily focus on altering the solvent environment or the physical properties of the compound itself.[3][4][5][6][7] The most common approaches for laboratory settings include:
-
Co-solvents: Using a water-miscible organic solvent to first dissolve the compound before diluting it into the aqueous buffer.
-
Surfactants: Incorporating detergents that form micelles to encapsulate the hydrophobic compound.
-
pH Adjustment: For ionizable compounds, altering the pH of the buffer can increase solubility. However, this compound is a neutral molecule, so this method is less effective.
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which can improve the dissolution rate, though not the equilibrium solubility.[3][7]
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: My this compound solution is cloudy and shows visible precipitation after dilution in an aqueous buffer.
This is the most common issue and typically arises from the rapid transfer of the lipophilic compound from a high-concentration organic stock solution into an aqueous environment.
Initial Troubleshooting Steps:
-
Optimize Dilution Technique:
-
Serial Dilutions: Avoid large, single-step dilutions. Perform a series of smaller, sequential dilutions.
-
Rapid Mixing: Ensure immediate and vigorous mixing (vortexing) as you add the this compound stock solution to the aqueous buffer. This helps to rapidly disperse the compound and avoid localized high concentrations that promote precipitation.[8]
-
Direct Addition to Media: Whenever possible, add the concentrated stock directly to the final assay medium, which may contain proteins or other components that can help stabilize the compound.[8]
-
-
Lower the Final Concentration: Your target concentration might be exceeding the maximum solubility of this compound in the final buffer system. Try testing a lower concentration range.
-
Adjust Co-solvent Concentration (with caution):
-
Slightly increasing the final concentration of the organic co-solvent (e.g., DMSO, ethanol) in your assay can help maintain solubility.
-
Important: You must validate the tolerance of your specific cell line or assay system to the co-solvent. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this needs to be determined empirically.[9]
-
Workflow for Troubleshooting Precipitation:
Issue 2: My experimental results are highly variable and not reproducible.
Poor solubility is a primary cause of inconsistent biological data. If this compound is not fully dissolved, the effective concentration will vary between experiments.
Troubleshooting Steps:
-
Confirm Stock Solution Integrity:
-
Ensure your stock solution in the organic solvent is fully dissolved. If you observe any crystals, gently warm the solution and sonicate until it is clear.
-
Store stock solutions appropriately, typically at -20°C or -80°C, and protected from light to prevent degradation.
-
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer for each experiment. Avoid storing diluted aqueous solutions, as the compound can precipitate over time.
-
Quantify Soluble Compound: To determine the actual soluble concentration, you can use the following method:
-
Prepare your final dilution in the aqueous buffer.
-
Incubate under your experimental conditions (e.g., 37°C for 1 hour).
-
Centrifuge the solution at high speed to pellet any precipitated compound.
-
Carefully collect the supernatant and measure the concentration of this compound using a suitable analytical method like HPLC-UV or LC-MS.
-
Data Presentation: this compound Solubility
| Solvent/System | Solubility Category | Expected Concentration Range | Notes |
| Water | Practically Insoluble | < 1 µg/mL | This compound is highly hydrophobic. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Practically Insoluble | < 1 µg/mL | Similar to water; salts do not significantly improve solubility. |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | > 100 mg/mL | A common solvent for preparing high-concentration stock solutions. |
| Ethanol (100%) | Soluble | > 10 mg/mL | Another suitable organic solvent for stock solutions. |
| Methanol | Soluble | > 10 mg/mL | Can also be used for stock solution preparation. |
| PBS with 0.5% DMSO | Sparingly Soluble | 1 - 100 µg/mL | The final soluble concentration is highly dependent on the dilution method. |
| PBS with 1% Tween® 80 | Sparingly to Soluble | 10 - 500 µg/mL | Surfactants can significantly increase apparent solubility by forming micelles. |
| Aqueous solution with 5% HP-β-Cyclodextrin | Sparingly to Soluble | 10 - 1000 µg/mL | Cyclodextrins encapsulate the hydrophobic molecule, increasing its solubility.[8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Tare a clean, dry microcentrifuge tube or glass vial on an analytical balance.
-
Carefully weigh the desired amount of solid this compound into the tube.
-
Calculate the volume of DMSO required to achieve the target stock concentration (e.g., 10 mM, 50 mM).
-
Add the calculated volume of DMSO to the tube containing the this compound.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.
-
If necessary, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there are no visible particles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
This protocol provides a step-by-step guide for diluting the organic stock solution into an aqueous buffer to minimize precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Pipettes and sterile tips
-
Microcentrifuge tubes
Procedure:
-
Bring the this compound stock solution and the aqueous buffer to room temperature or the temperature of your experiment.
-
For a final concentration requiring a 1:1000 dilution (e.g., 10 µM from a 10 mM stock):
-
Pipette 999 µL of the aqueous buffer into a clean microcentrifuge tube.
-
While vortexing the tube with the aqueous buffer, quickly add 1 µL of the concentrated this compound stock solution directly into the buffer.
-
Continue vortexing for at least 30 seconds to ensure rapid and thorough mixing.
-
Use the freshly prepared solution immediately in your experiment.
Signaling Pathways and Workflows
This compound is structurally related to palmitoylethanolamide (PEA), an endogenous fatty acid amide that interacts with the endocannabinoid system and peroxisome proliferator-activated receptors (PPARs).[8][10][11] Understanding these pathways can be crucial for interpreting experimental results.
Endocannabinoid System Signaling
The endocannabinoid system plays a key role in regulating various physiological processes. While this compound itself is not a classical endocannabinoid, it may modulate this system.
PPAR-α Signaling Pathway
Palmitoylethanolamide (PEA), a related compound, is a known agonist of PPAR-α, a nuclear receptor that regulates gene expression related to inflammation and lipid metabolism.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Palmitoylethanolamide (PEA) [flipper.diff.org]
- 11. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing the Degradation of Palmitanilide in Solution
For researchers, scientists, and drug development professionals, ensuring the stability of compounds in solution is paramount to obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the potential degradation of Palmitanilide in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
The primary degradation pathway for this compound, like other amides, is hydrolysis. This involves the cleavage of the amide bond to yield palmitic acid and aniline. This reaction can be catalyzed by both acidic and basic conditions.
Q2: What are the main factors that can accelerate the degradation of this compound?
Several factors can accelerate the degradation of this compound in solution:
-
pH: Both acidic and basic pH conditions can significantly increase the rate of hydrolysis.
-
Temperature: Higher temperatures provide the energy needed to overcome the activation energy of the hydrolysis reaction, thus accelerating degradation.
-
Light: Exposure to ultraviolet (UV) or even ambient light can potentially lead to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents may lead to oxidative degradation of the molecule.
Q3: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, consider the following precautions:
-
pH Control: Maintain the pH of your solution as close to neutral (pH 7) as possible, unless the experimental protocol requires otherwise. Use appropriate buffer systems to maintain a stable pH.
-
Temperature Control: Store this compound solutions at low temperatures (e.g., 2-8 °C) and protect them from excessive heat during experiments.
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Solvent Selection: Use high-purity solvents and consider the potential for solvent-mediated degradation. For long-term storage, consider aprotic solvents where hydrolysis is less likely to occur.
-
Inert Atmosphere: For sensitive experiments, consider degassing solvents and working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Q4: What are the expected degradation products of this compound?
Under hydrolytic conditions, the primary degradation products are palmitic acid and aniline. Photodegradation or oxidative stress may lead to a more complex mixture of degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of this compound concentration over a short period. | Hydrolysis due to inappropriate pH. | Check the pH of your solution. Adjust to a neutral pH if possible. Use a suitable buffer to maintain pH stability. |
| Elevated temperature. | Ensure solutions are stored at the recommended low temperature and minimize exposure to heat during handling. | |
| Appearance of unknown peaks in my chromatogram. | Degradation of this compound. | Perform a forced degradation study to identify potential degradation products and their retention times. This will help in confirming if the new peaks correspond to this compound degradants. |
| Contamination. | Ensure the purity of your this compound sample and the cleanliness of your glassware and equipment. | |
| Inconsistent results between experimental replicates. | Variable degradation due to inconsistent handling. | Standardize your experimental protocol to ensure consistent handling of this compound solutions, including pH, temperature, and light exposure. Prepare fresh solutions for each experiment if stability is a major concern. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep an aliquot of the stock solution in a solid or solution state at 60°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) or sunlight for 24 hours. A control sample should be kept in the dark under the same conditions.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 7.0). A starting gradient could be 60% acetonitrile, increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., 240 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
Visualizations
Proposed Hydrolytic Degradation Pathway of this compound
Caption: Proposed hydrolytic degradation pathway of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
This technical support center provides a foundational guide for researchers working with this compound. For specific applications, it is recommended to perform detailed stability studies under conditions that mimic the intended experimental or storage environment.
Technical Support Center: Troubleshooting Low Signal in Palmitanilide Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal intensity during the mass spectrometry analysis of Palmitanilide.
Troubleshooting Guide
This guide addresses specific problems that can lead to a weak or absent signal for this compound in your mass spectrometry experiments.
Question 1: Why am I observing a very low signal, or no signal at all, for this compound in my LC-MS analysis?
Answer:
Low signal intensity for this compound is a common challenge primarily due to its chemical properties. As a neutral, non-polar lipid, it does not ionize easily. Effective detection by mass spectrometry, especially with electrospray ionization (ESI), depends on the formation of charged adducts.[1] Several factors can contribute to poor signal intensity:
-
Inefficient Ionization: this compound requires the formation of adducts with cations like H⁺, Na⁺, K⁺, or NH₄⁺ to be detected. If the conditions in your ion source are not favorable for adduct formation, the signal will be weak.[1]
-
Suboptimal Mobile Phase Composition: The choice of solvents and additives in your mobile phase is critical for promoting stable adduct formation.[1]
-
Sample-Related Issues: Problems such as low sample concentration, poor solubility in the injection solvent, or the presence of interfering substances in the sample matrix can significantly reduce signal intensity.[1][2]
-
Incorrect Instrument Settings: The parameters of your mass spectrometer's ion source, such as capillary voltage, gas temperatures, and flow rates, may not be optimized for this compound.[1][3]
Question 2: How can I improve the ionization of this compound?
Answer:
To enhance the ionization of this compound, the focus should be on promoting the formation of stable adducts. The ammonium adduct ([M+NH₄]⁺) is often preferred for quantification because it forms consistently and produces predictable fragmentation patterns in tandem mass spectrometry (MS/MS) experiments.[1]
Here are actionable steps to improve ionization:
-
Promote Ammonium Adducts ([M+NH₄]⁺): Add ammonium formate or ammonium acetate to your mobile phase. A typical starting concentration is 5-10 mM.[4][5]
-
Promote Protonated Molecules ([M+H]⁺): The addition of a weak acid, such as formic acid (typically at 0.1% v/v), to the mobile phase can facilitate the formation of the protonated molecule.[1] This is often used in conjunction with ammonium formate.[1]
-
Optimize Ion Source Parameters: Regularly tune and calibrate your mass spectrometer.[2] Experiment with different settings for the ion source, including capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature, to find the optimal conditions for this compound.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common adducts to look for when analyzing this compound in positive ion mode ESI?
A1: In positive ion mode ESI, the most common adducts for neutral lipids like this compound are the protonated molecule ([M+H]⁺), the sodium adduct ([M+Na]⁺), the potassium adduct ([M+K]⁺), and the ammonium adduct ([M+NH₄]⁺).[1]
Q2: My signal is inconsistent between runs. What could be the cause?
A2: Inconsistent signal can be due to several factors:
-
Sample Preparation Variability: Ensure your sample preparation method is consistent, especially if performing extractions.
-
Contamination: Contaminants from solvents, glassware, or plastics can interfere with ionization.[4][6][7] Be aware of potential contamination from Palmitoylethanolamide (PEA), a related compound, which has been found in glass Pasteur pipettes.[4][8]
-
Instrument Instability: Check for leaks in your LC system or issues with the electrospray needle.[9] Regular maintenance and calibration are essential.[2]
Q3: I suspect ion suppression from my sample matrix. How can I confirm and mitigate this?
A3: Ion suppression occurs when components in your sample matrix interfere with the ionization of your analyte.[2][9]
-
Confirmation: You can perform a post-column infusion experiment. Infuse a standard solution of this compound directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the this compound signal at the retention time of interfering components confirms ion suppression.[9]
-
Mitigation:
-
Improve Sample Cleanup: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components.[1][2]
-
Optimize Chromatography: Modify your LC gradient to separate this compound from the interfering compounds.[9]
-
Use an Internal Standard: A stable isotope-labeled internal standard can help to compensate for matrix effects.[9]
-
Q4: What solvents should I use for sample preparation and the mobile phase?
A4: Always use high-purity, LC-MS grade solvents to minimize contamination.[1] For sample reconstitution, a solvent that is compatible with your initial mobile phase conditions is recommended, such as a mixture of isopropanol and acetonitrile.[1] For the mobile phase, common solvents for lipid analysis include acetonitrile, methanol, isopropanol, and water, often with additives like ammonium formate or acetate to aid ionization.[10]
Q5: Could my glassware be a source of contamination?
A5: Yes, glassware can be a significant source of contamination. It has been reported that glass Pasteur pipettes can contain high levels of Palmitoylethanolamide (PEA), which is structurally similar to this compound and can interfere with your analysis.[4] It is recommended to test your disposable glassware for potential contamination during method validation.[4] Additionally, avoid washing glassware with detergents, as these can also cause contamination; instead, rinse with hot water followed by an organic solvent.[7]
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for Mobile Phase Additives
| Additive | Typical Concentration | Purpose | Reference |
| Ammonium Formate | 5 - 10 mM | Promotes [M+NH₄]⁺ adduct formation | [4][5] |
| Ammonium Acetate | 5 - 10 mM | Promotes [M+NH₄]⁺ adduct formation | [1][10] |
| Formic Acid | 0.1% (v/v) | Promotes [M+H]⁺ adduct formation | [1] |
| Acetic Acid | 0.02% - 0.1% (v/v) | Alternative for promoting [M+H]⁺ adduct formation | [10] |
Table 2: Common Multiple Reaction Monitoring (MRM) Transitions for Related Fatty Acid Ethanolamides
Note: While specific transitions for this compound were not found in the initial search, the following transitions for similar compounds can serve as a starting point for method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Palmitoylethanolamide (PEA) | 300.3 | 62.1 | [4] |
| Oleoylethanolamide (OEA) | 326.3 | 62.1 | [4] |
| Anandamide (AEA) | 348.3 | 62.1 | [4] |
| [²H₄]PEA (Internal Standard) | 304.3 | 66.1 | [4] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Fatty Acid Amides
This protocol is adapted from methods for related fatty acid amides and is suitable for cleaning up biological samples to reduce matrix effects.[11]
-
Lipid Extraction:
-
Homogenize the sample in an appropriate solvent mixture, such as chloroform/methanol (2:1, v/v).
-
Perform a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method) to separate the lipid-containing organic layer.[1]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
SPE Column Conditioning:
-
Use a silica-based SPE cartridge.
-
Condition the column by washing with a non-polar solvent (e.g., hexane), followed by a more polar solvent (e.g., ethyl acetate), and finally equilibrate with the loading solvent (e.g., chloroform).
-
-
Sample Loading and Elution:
-
Reconstitute the dried lipid extract in a minimal volume of the loading solvent and apply it to the conditioned SPE column.
-
Wash the column with a non-polar solvent to remove neutral lipids.
-
Elute the fatty acid amides with a more polar solvent mixture, such as chloroform/methanol (9:1, v/v).[4]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the sample in a solvent compatible with your LC-MS mobile phase (e.g., 90:10 isopropanol:acetonitrile).[1]
-
Visualizations
Caption: Troubleshooting workflow for low this compound signal.
Caption: Workflow for addressing ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Sample preparation and gas chromatography of primary fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Palmitanilide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Palmitanilide during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of poor peak resolution for this compound?
Poor resolution in HPLC, where peaks are not well separated, is a frequent issue. For a non-polar compound like this compound, this can stem from several factors related to the column, mobile phase, or other system parameters.[1][2]
Common Causes:
-
Inadequate Column Efficiency (N): The column may be old, contaminated, or have a void at the inlet. A column with a larger particle size or shorter length might not provide enough theoretical plates for separation.[3]
-
Poor Selectivity (α): The mobile phase and stationary phase are not creating sufficient chemical or physical differences in their interactions with this compound and co-eluting compounds.[4] This is often the most powerful factor to adjust for improved resolution.[3]
-
Suboptimal Retention Factor (k): If this compound elutes too quickly (low k), it doesn't spend enough time interacting with the stationary phase, leading to poor separation from other early-eluting compounds.[2]
-
Peak Tailing or Fronting: Poor peak shape directly impacts resolution. Tailing can be caused by active silanol groups on the column, while fronting might indicate column overload.[1][5]
-
Incorrect Mobile Phase Composition: An improper solvent ratio (e.g., too much organic solvent) can cause the analyte to elute too quickly, reducing retention and resolution.[1] The pH of the mobile phase can also be critical, especially if impurities have ionizable groups.[6]
Q2: My this compound peak is showing significant tailing. How can I fix this?
Peak tailing, where the latter half of the peak is drawn out, is a common peak shape problem that can compromise resolution and integration accuracy.
Troubleshooting Steps:
-
Check Mobile Phase pH: Although this compound itself is not ionizable, acidic impurities might be. If separating from such impurities, ensure the mobile phase pH is adjusted to suppress their ionization. A buffer can help maintain a stable pH.[6]
-
Use a High-Purity, End-Capped Column: Tailing often results from the interaction of analytes with acidic silanol groups on the silica surface of the column. Use a high-quality, end-capped C18 or C8 column to minimize these secondary interactions. A column with low silanol activity is recommended.[7]
-
Add a Mobile Phase Modifier: Adding a small amount of a competitive base, like triethylamine (TEA), can mask the active silanol sites and improve the peak shape of basic compounds, which might be present as impurities.
-
Reduce Sample Overload: Injecting too much sample can lead to peak distortion.[1][8] Try reducing the injection volume or the concentration of the sample.
-
Ensure Sample Solvent Compatibility: Whenever possible, dissolve the sample in the mobile phase itself.[8] If a stronger solvent is used for the sample, it can cause peak distortion, particularly for early-eluting peaks.
Q3: How can I improve the separation between this compound and a closely eluting impurity?
Improving the separation, or resolution, between two peaks is the primary goal of method development. This involves manipulating the efficiency, selectivity, and retention of the chromatographic system.[2]
Strategies for Enhancing Resolution:
-
Optimize Mobile Phase Strength: The most common approach is to adjust the ratio of the organic solvent (like acetonitrile or methanol) to the aqueous phase.[9] To increase retention and potentially improve resolution, decrease the percentage of the organic solvent.[2] This increases the retention factor (k).
-
Change the Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter the selectivity (α) of the separation because they interact differently with the analyte and stationary phase.[9] This is a powerful tool for changing peak elution order.
-
Adjust the Flow Rate: Lowering the flow rate can increase column efficiency (N) and improve resolution, though it will also increase the analysis time.[1][10]
-
Increase Column Length or Decrease Particle Size: To increase efficiency (N), use a longer column or a column packed with smaller particles (e.g., switching from 5 µm to 3 µm or sub-2 µm).[2][3][11] Note that smaller particles will significantly increase backpressure.[11]
-
Modify Temperature: Increasing the column temperature can decrease mobile phase viscosity, which may improve efficiency. It can also affect selectivity.[12]
Data Presentation: HPLC Parameter Optimization
The following table summarizes key HPLC parameters and their typical effect on the resolution of this compound in a reversed-phase system.
| Parameter | Initial Condition (Example) | Adjustment | Primary Effect on Resolution | Secondary Considerations |
| Mobile Phase | 70% Acetonitrile / 30% Water | Decrease % Acetonitrile | Increases Retention (k) ; may improve resolution for early eluters. | Increases run time. |
| Flow Rate | 1.0 mL/min | Decrease to 0.8 mL/min | Increases Efficiency (N) ; generally improves resolution. | Increases run time.[9] |
| Column Temperature | 30°C | Increase to 40°C | May Increase Efficiency (N) ; can alter selectivity (α). | Decreases retention time and system pressure.[12] |
| Column Length | 150 mm | Increase to 250 mm | Increases Efficiency (N) significantly.[11] | Increases run time and backpressure.[11] |
| Particle Size | 5 µm | Decrease to 3 µm | Increases Efficiency (N) significantly.[11] | Dramatically increases backpressure.[11] |
| Organic Modifier | Acetonitrile | Switch to Methanol | Changes Selectivity (α) ; can reorder peaks. | May require re-optimization of solvent ratio. |
Experimental Protocols
Standard RP-HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and impurities.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade Acetonitrile (ACN)[13]
-
HPLC-grade Methanol (MeOH)
-
Purified water (18.2 MΩ·cm)
-
HPLC-grade Phosphoric acid or Formic acid (for MS applications)[7][14]
-
0.45 µm or 0.22 µm membrane filters for mobile phase and sample filtration[13]
2. Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]
-
Sonicator for degassing mobile phase[15]
-
Analytical balance and volumetric flasks
3. Mobile Phase Preparation (Example: 80:20 ACN/Water):
-
Measure 800 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.
-
Measure 200 mL of purified water into a separate graduated cylinder.
-
Combine the solvents in a 1 L glass reservoir.
-
If pH adjustment is needed, add acid dropwise while monitoring with a calibrated pH meter. For this compound, an unbuffered mobile phase is often sufficient.
-
Filter the mobile phase through a 0.45 µm membrane filter to remove particulates.[13]
-
Degas the mobile phase for 10-15 minutes using an ultrasonic bath or an inline degasser to prevent air bubbles.[15]
4. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard (e.g., 100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to an expected concentration similar to the working standard. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min[10]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Run Time: ~15 minutes (adjust as needed to ensure all components elute)
Visualizations
Troubleshooting Workflow for Poor Resolution
The following diagram outlines a logical workflow for diagnosing and resolving common issues related to poor peak resolution in HPLC.
Caption: A flowchart for troubleshooting poor HPLC peak resolution.
Logical Relationships in HPLC Resolution
This diagram illustrates how key experimental parameters influence the fundamental factors of the resolution equation (Rs = f(N, α, k)).
Caption: Relationship between HPLC parameters and resolution factors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 5. ijprajournal.com [ijprajournal.com]
- 6. mastelf.com [mastelf.com]
- 7. Separation of Palmitamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. chromtech.net.au [chromtech.net.au]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 14. Separation of Palmitoylethanolamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. mastelf.com [mastelf.com]
Technical Support Center: Minimizing Off-Target Effects of Palmitanilide in Cell Culture
Welcome to the technical support center for researchers using Palmitanilide. This resource is designed to help you navigate potential challenges in your cell culture experiments, with a focus on identifying and minimizing off-target effects to ensure the validity and specificity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
A1: this compound is a synthetic small molecule inhibitor designed to target a specific cellular signaling pathway. For the purposes of this guide, we will consider a hypothetical scenario where this compound is developed as a kinase inhibitor targeting the hypothetical "Kinase X" in a cancer cell line. The intended on-target effect is the inhibition of Kinase X phosphorylation, leading to downstream effects on cell proliferation.
Q2: What are "off-target" effects and why are they a concern with this compound?
Q3: What are the common causes of off-target effects for small molecule inhibitors like this compound?
A3: Several factors can contribute to off-target effects:
-
High Compound Concentration: Using concentrations of a small molecule significantly higher than its binding affinity for the intended target can increase the likelihood of binding to lower-affinity off-target proteins.[1]
-
Structural Similarity: Many small molecules bind to conserved domains in proteins. For example, the ATP-binding pocket is structurally similar across many kinases, making it a common source of off-target binding for kinase inhibitors.[1]
-
Compound Promiscuity: Some chemical structures are inherently more likely to interact with multiple proteins.
-
Cellular Context: The expression levels of on- and off-target proteins in a specific cell type can influence the observed effects.[1]
Troubleshooting Guide
This section provides practical guidance for specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or unexpected phenotypic results | The observed phenotype may be due to an off-target effect rather than the intended inhibition of Kinase X.[1] | 1. Perform a Dose-Response Curve Analysis: The potency of this compound in causing the phenotype should correlate with its potency for inhibiting Kinase X.[1]2. Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical structure that also targets Kinase X produces the same phenotype, it strengthens the evidence for an on-target effect.[1]3. Rescue Experiment: If possible, overexpress a resistant mutant of Kinase X. If the phenotype is reversed, it is likely an on-target effect. |
| High cellular toxicity at effective concentrations | This compound may be hitting essential cellular targets in addition to Kinase X. | 1. Lower the Concentration: Determine the minimal effective concentration that inhibits Kinase X without causing widespread toxicity.2. Time-Course Experiment: Reduce the incubation time to see if the therapeutic window can be improved.3. Use a Different Cell Line: Off-target effects can be highly cell-type specific.[2] |
| Discrepancy between reported and observed activity | The original reported activity may have been in a different cell line or under different assay conditions.[2] | 1. Confirm Compound Integrity: Verify the identity and purity of your this compound stock.2. Standardize Experimental Conditions: Ensure consistent cell seeding density, serum lots, and other culture conditions.[2]3. Replicate Original Conditions: If possible, test in the cell line from the original report to benchmark activity.[2] |
| Observed phenotype does not align with the known Kinase X signaling pathway | The compound is likely engaging multiple targets, leading to a complex cellular response.[2] | 1. "Omics" Approaches: Employ transcriptomics or proteomics to get an unbiased view of the cellular pathways being perturbed.[2]2. Pathway Analysis: Use bioinformatics software to identify over-represented signaling nodes.[2]3. Use Pathway Inhibitors: Utilize inhibitors of suspected off-target pathways to see if the phenotype can be rescued.[2] |
Experimental Protocols
Protocol 1: Dose-Response Curve Analysis for On-Target vs. Off-Target Effects
Objective: To determine the concentration range at which this compound exhibits specific on-target activity versus non-specific or toxic off-target effects.
Methodology:
-
Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound, typically ranging from nanomolar to high micromolar concentrations. Include a vehicle-only control.
-
Treatment: Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 24, 48, or 72 hours).
-
Assays:
-
On-Target Assay: Measure the specific activity of Kinase X (e.g., via Western blot for phosphorylation status of a known substrate).
-
Viability/Toxicity Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess general cytotoxicity.
-
-
Data Analysis: Plot the dose-response curves for both the on-target effect and cell viability. The ideal therapeutic window is where there is significant on-target inhibition with minimal cytotoxicity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its intended target, Kinase X, in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified time.[1]
-
Heating: Harvest the cells, lyse them, and heat the lysates to a range of temperatures.
-
Separation: Centrifuge the heated samples to pellet the precipitated proteins.[1]
-
Analysis: Analyze the supernatant (soluble protein fraction) by Western blot using an antibody against Kinase X. A shift in the melting curve of Kinase X in the presence of this compound indicates direct binding.
Visualizations
References
Technical Support Center: Enhancing In Vivo Bioavailability of Palmitanilide
This technical support center provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting guides, and frequently asked questions (FAQs) to increase the in vivo bioavailability of Palmitanilide. Given the limited specific data on this compound, this guide leverages extensive research on its close structural and functional analogue, Palmitoylethanolamide (PEA), as a surrogate.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: this compound, much like PEA, is a highly lipophilic molecule (logP > 5) and is practically insoluble in water.[1] This poor aqueous solubility is a primary reason for its low dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for oral absorption and subsequent bioavailability.[2][3]
Q2: What are the primary strategies to enhance the bioavailability of this compound?
A2: The main strategies focus on improving its solubility and dissolution rate. These include:
-
Particle Size Reduction: Micronization and ultra-micronization increase the surface area for dissolution.[1][4]
-
Lipid-Based Formulations: Encapsulating this compound in lipid nanoparticles (e.g., Nanostructured Lipid Carriers - NLCs, or Solid Lipid Nanoparticles - SLNs) can improve absorption.[5][6]
-
Novel Dispersion Systems: Technologies like the LipiSperse® delivery system or creating water-dispersible formulations can significantly enhance plasma concentrations.[7][8]
-
Hydrogel Formulations: Natural self-emulsifying hybrid-hydrogel systems can improve solubility and provide sustained release.[9][10]
Q3: How significant is the increase in bioavailability with these different formulations?
A3: Studies on PEA have shown substantial improvements. For example, a water-dispersible PEA formulation increased the total drug exposure (AUC) by over 16 times compared to standard non-micronized PEA in rats.[8][11] A novel hydrogel formulation of PEA demonstrated a 5-fold enhancement in bioavailability compared to micronized PEA in humans.[9][12] The LipiSperse® delivery system increased plasma PEA concentration by 1.75 times that of a standard formulation.[7][13]
Q4: What are the key metabolic pathways for this compound/PEA that might affect its bioavailability?
A4: Following absorption, PEA is metabolized by two main enzymes: Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[4][14] These enzymes break down PEA into palmitic acid and ethanolamine.[4] This metabolism can occur pre-systemically in the intestine and liver, which can reduce the amount of active compound reaching systemic circulation.[1]
Q5: What analytical methods are suitable for quantifying this compound/PEA in plasma for pharmacokinetic studies?
A5: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for quantifying PEA in plasma and tissue samples.[8][15] It's crucial to be aware of potential contamination, as PEA has been found in standard laboratory glassware, which could affect the accuracy of measurements.[16]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between subjects. | Poor dissolution of the formulation; food effects. | Consider using a solubilization technology such as a lipid-based formulation (e.g., SEDDS) or a solid dispersion to improve dissolution consistency. Standardize food intake during in vivo studies. |
| Low Cmax despite using a micronized formulation. | Agglomeration of micronized particles; rapid pre-systemic metabolism. | Ensure proper dispersion of the micronized powder in the vehicle. Consider formulations with excipients that inhibit agglomeration. Explore the use of enzyme inhibitors (with caution and proper ethical approval) to understand the impact of metabolism. |
| Inconsistent results in in vitro dissolution assays. | The formulation is not adequately wetted by the dissolution medium. | Incorporate surfactants or wetting agents into the formulation. Optimize the dissolution medium to better reflect physiological conditions. |
| Difficulty in preparing stable lipid nanoparticles. | Incorrect lipid or surfactant selection; suboptimal homogenization process. | Screen different solid and liquid lipids and surfactants for compatibility and ability to form stable nanoparticles. Optimize homogenization speed and time, and temperature of the lipid and aqueous phases. |
| Unexpectedly high baseline levels of PEA in control samples. | Contamination of laboratory glassware or reagents. | Thoroughly clean all glassware with appropriate organic solvents. Test all reagents and materials for background levels of PEA. Use dedicated glassware for PEA studies.[16] |
Quantitative Data Summary
The following tables summarize pharmacokinetic data from studies on various PEA formulations, providing a benchmark for what might be achievable with this compound.
Table 1: Comparison of Pharmacokinetic Parameters for Different PEA Formulations in Rats
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in AUC (vs. Non-micronized) | Reference |
| Non-micronized PEA (PEA-nm) | 18.5 ± 4.2 | 45.3 ± 11.2 | 1.0 | [8][11] |
| Micronized PEA (10 µm) | 33.6 ± 11.5 | 131.7 ± 45.4 | ~2.9 | [8][11] |
| Micronized PEA (6 µm) | 68.4 ± 16.3 | 296.8 ± 77.3 | ~6.6 | [8][11] |
| Water-Dispersible PEA (PEA-WD) | 178.6 ± 38.4 | 741.5 ± 163.8 | >16 | [8][11] |
Table 2: Comparison of Pharmacokinetic Parameters for Different PEA Formulations in Humans
| Formulation | Dose | Fold Increase in Bioavailability (AUC) | Key Findings | Reference |
| LipiSperse® PEA vs. Standard PEA | 300 mg | 1.75 | Significantly increased plasma PEA concentration above baseline. | [7] |
| Hydrogel PEA (P-fen) vs. Micronized PEA | 200 mg | 5.0 | Enhanced solubility (56-fold) and sustained release. | [9][10][12] |
| Micronized PEA | 300 mg | Not directly compared to a standard | Plasma levels doubled two hours after administration. | [3][17] |
Experimental Protocols
1. Preparation of Nanostructured Lipid Carriers (NLCs) for this compound
This protocol is adapted from a method used for PEA-loaded NLCs.[18][19]
-
Materials: this compound, solid lipid (e.g., Compritol® 888 ATO), liquid lipid (e.g., Miglyol® 812), surfactant (e.g., Lutrol® F68/Poloxamer 188), purified water.
-
Procedure:
-
Melt the solid lipid at approximately 80°C.
-
Add the liquid lipid and this compound to the molten solid lipid and stir to create a uniform lipid phase.
-
Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase (80°C) to create the aqueous phase.
-
Disperse the hot lipid phase into the hot aqueous phase using a high-shear homogenizer (e.g., Ultra-Turrax) at high speed (e.g., 13,500 rpm) for 10 minutes.
-
Cool the resulting hot nanoemulsion by dilution with cold water (4°C) to facilitate the crystallization of the lipid matrix and formation of NLCs.
-
-
Characterization: The resulting NLCs should be characterized for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Morphology can be assessed by electron microscopy.
2. In Vivo Pharmacokinetic Study Design
This is a general workflow for assessing the bioavailability of a new this compound formulation.
-
Subjects: Typically, Sprague-Dawley rats or beagle dogs are used for preclinical studies. Human studies require ethical approval and are more complex.[4][8]
-
Groups:
-
Control Group: Receives the vehicle only.
-
Reference Group: Receives standard, non-formulated this compound.
-
Test Group(s): Receive the new formulation(s).
-
-
Administration: Oral gavage is a common method for animal studies.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 30, 45, 60, 90, 120, 180, 240 minutes post-dose).[7] Plasma is separated by centrifugation and stored at -80°C until analysis.[7]
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.[8]
-
Pharmacokinetic Analysis: Data are used to calculate key parameters such as Cmax, Tmax, and AUC to compare the bioavailability of the different formulations.
Visualizations
Caption: Experimental workflow for developing and evaluating a new this compound formulation.
Caption: Primary and secondary signaling pathways of PEA.
References
- 1. Palmitoylethanolamide as a Supplement: The Importance of Dose-Dependent Effects for Improving Nervous Tissue Health in an In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitoylethanolamide for the treatment of pain: pharmacokinetics, safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical update on oral palmythopylethanolamide (PEAum) in the management of chronic pain. Narrative review [mpainjournal.com]
- 4. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticles prolong N-palmitoylethanolamide anti-inflammatory and analgesic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Characterization, and In Vitro Assays on Muscle Cells of Endocannabinoid-like Molecule Loaded Lipid Nanoparticles for a Therapeutic Anti-Inflammatory Approach to Sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. efinat.com [efinat.com]
- 8. Pharmacokinetics of micronized and water dispersible palmitoylethanolamide in comparison with standard palmitoylethanolamide following single oral administration in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Palmitoylethanolamide: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Oral Ultramicronized Palmitoylethanolamide: Plasma and Tissue Levels and Spinal Anti-hyperalgesic Effect [frontiersin.org]
- 16. Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Innovative Nanoparticles Enhance N-Palmitoylethanolamide Intraocular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Addressing matrix effects in Palmitanilide quantification from biological samples
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Palmitoylethanolamide (PEA), an endogenous fatty acid amide, from biological samples. The focus is on identifying and mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) workflows.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and why is it a major concern for PEA quantification?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, unresolved components from the sample matrix.[1][2] In biological samples like plasma or tissue homogenates, these components can include phospholipids, salts, proteins, and metabolites.[1] This effect can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[2][3] Given that PEA is a lipid mediator often present at low endogenous concentrations, even minor matrix effects can lead to significant quantitative errors.
Q2: What are the most common sources of matrix effects in biological samples for PEA analysis?
A2: The most common sources are endogenous components of the biological matrix. Due to PEA's lipophilic nature, phospholipids are a primary concern as they are abundant in biological membranes and can cause significant ion suppression in electrospray ionization (ESI). Other sources include proteins that may not have been fully removed during sample preparation and salts from buffers or the sample itself.[1][3]
Q3: How can I quantitatively assess the matrix effect in my PEA assay?
A3: The most common method is to calculate the Matrix Factor (MF) . This is done by comparing the peak response of an analyte spiked into a blank, extracted matrix (post-extraction spike) with the response of the analyte in a neat (pure) solvent at the same concentration.[1]
-
Calculation: MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)
-
Interpretation:
-
MF = 1 indicates no matrix effect.
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
This assessment should be performed using multiple sources of the biological matrix to account for variability.[1]
Q4: What is the best type of internal standard (IS) to compensate for matrix effects when measuring PEA?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Deuterated PEA (PEA-d4).[4][5] A SIL-IS is chemically identical to the analyte and will have nearly identical chromatographic retention times and ionization behavior.[2] This means it will be affected by matrix interferences in the same way as the endogenous PEA, allowing for reliable correction and accurate quantification.
Q5: Besides matrix effects, are there other common sources of error in PEA analysis?
A5: Yes, a significant and often overlooked source of error is exogenous contamination . Studies have shown that PEA can be present in laboratory consumables, particularly disposable glass Pasteur pipettes and the polyurethane foam used in their packaging.[6][7][8][9] This can lead to artificially high readings in blank and actual samples. It is critical to test all consumables by running solvent blanks through the entire sample preparation workflow to identify and eliminate sources of contamination.
Troubleshooting Guide
Problem: High variability in results or poor reproducibility.
-
Possible Cause 1: Inconsistent Matrix Effects. The composition of biological matrices can vary between individuals or lots, leading to different degrees of ion suppression or enhancement.
-
Solution: Ensure your sample preparation is robust and effective at removing interferences. Solid-phase extraction (SPE) is often more effective than liquid-liquid extraction (LLE) or simple protein precipitation (PP) at producing cleaner extracts.[10][11] Always use a stable isotope-labeled internal standard (e.g., PEA-d4) to compensate for variability.[4]
-
-
Possible Cause 2: Inconsistent Sample Preparation. Manual extraction techniques like LLE can have higher variability than automated or semi-automated SPE.
-
Solution: Develop a standardized and detailed standard operating procedure (SOP) for sample preparation. If possible, use automated liquid handlers or SPE systems to improve consistency.
-
Problem: Low analyte recovery.
-
Possible Cause 1: Inefficient Extraction. The chosen sample preparation method may not be optimal for extracting the lipophilic PEA from the complex biological matrix.
-
Solution: Optimize your extraction protocol. For LLE, test different organic solvents. For SPE, screen different sorbent chemistries (e.g., C18, mixed-mode). A comparison of common techniques is provided in the table below.
-
-
Possible Cause 2: Analyte Degradation. PEA is an amide and can be susceptible to enzymatic or chemical degradation, especially if samples are not handled or stored properly.
-
Solution: Collect and process samples quickly on ice. Add enzyme inhibitors if necessary. Store samples at -80°C until analysis.
-
Problem: Significant ion suppression is observed (Matrix Factor < 0.8).
-
Possible Cause 1: Phospholipid Co-elution. Phospholipids are a major cause of ion suppression in ESI-MS. If they are not adequately removed during sample prep, they can co-elute with PEA.
-
Solution 1 (Chromatographic): Modify your LC gradient to separate PEA from the bulk of phospholipids. Introducing a divert valve to send the highly organic, phospholipid-rich portion of the run to waste can also help protect the mass spectrometer.[12]
-
Solution 2 (Sample Prep): Improve your sample cleanup. SPE, particularly mixed-mode or reverse-phase cartridges, is generally superior to LLE and PP for removing phospholipids.[10][13]
-
-
Possible Cause 2: High Salt Concentration. Salts from buffers or the matrix itself can suppress the ESI signal.
-
Solution: Use volatile mobile phase additives like ammonium formate or ammonium acetate instead of non-volatile phosphate buffers.[12] Ensure your sample preparation method effectively removes salts.
-
Problem: Unexpected peaks or high background in blank samples.
-
Possible Cause 1: PEA Contamination from Labware. As mentioned in the FAQ, PEA is a common contaminant in glassware.[6][7][8]
-
Solution: Meticulously test all consumables. Wash new glassware with the extraction solvent and analyze the wash to check for PEA. If contamination is found, switch to a different brand or lot of consumables, or implement a rigorous pre-washing procedure.
-
-
Possible Cause 2: System Carryover. PEA can adsorb to parts of the LC system (e.g., injector, column) and elute in subsequent runs.
-
Solution: Optimize the injector wash procedure using a strong organic solvent. Run multiple blank injections after high-concentration samples to ensure the system is clean. Check for and eliminate any dead volumes in fittings.
-
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation is critical for minimizing matrix effects and ensuring high recovery. Below is a summary of expected performance for three common techniques when analyzing PEA from plasma.
| Method | Typical Recovery % | Matrix Effect (Ion Suppression) | Advantages | Disadvantages |
| Protein Precipitation (PP) | 85-100% | High | Fast, simple, inexpensive | Produces the "dirtiest" extract; significant matrix effects from phospholipids and salts.[10] |
| Liquid-Liquid Extraction (LLE) | 70-95% | Moderate | Good removal of proteins and salts | Can be labor-intensive and difficult to automate; moderate removal of phospholipids.[5][10] |
| Solid-Phase Extraction (SPE) | 90-105% | Low | Provides the cleanest extract; excellent removal of phospholipids and salts; easily automated.[5][13] | Higher cost; requires method development to optimize sorbent and solvents.[10] |
Note: Values are representative and can vary based on the specific protocol, matrix, and laboratory conditions.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is a general method for extracting PEA and other N-acylethanolamines from plasma.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 200 µL of plasma in a glass vial, add 10 µL of an internal standard working solution (e.g., 100 ng/mL PEA-d4 in methanol). Vortex briefly.
-
Protein Precipitation & Extraction: Add 800 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds to precipitate proteins.
-
Phase Separation: Add 1 mL of toluene. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes at 4°C. This will result in two layers (an upper organic layer and a lower aqueous/protein layer).
-
Collection: Carefully transfer the upper organic layer to a clean glass tube using a glass pipette.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 20 seconds.
-
Analysis: Transfer the reconstituted sample to an LC vial for injection.
Protocol 2: Solid-Phase Extraction (SPE) from Plasma
This protocol uses a reverse-phase (e.g., C18) SPE cartridge for cleaner extracts.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 200 µL of plasma, add 10 µL of an internal standard working solution (e.g., 100 ng/mL PEA-d4 in methanol). Vortex briefly.
-
Sample Pre-treatment: Add 600 µL of 4% phosphoric acid in water. Vortex to mix. This step ensures proteins are precipitated and the sample is acidified.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the PEA and internal standard from the cartridge with 2 mL of acetonitrile into a clean glass tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex for 20 seconds.
-
Analysis: Transfer the reconstituted sample to an LC vial for injection.
Visualizations
Experimental and Analytical Workflow
Caption: Workflow for PEA quantification from sample prep to data analysis.
Troubleshooting Decision Tree for Low Signal
Caption: Decision tree for troubleshooting low PEA signal in LC-MS/MS analysis.
PEA Signaling Pathway via PPAR-α
Caption: PEA activates PPAR-α to reduce inflammation via gene transcription.
References
- 1. Palmitoylethanolamide Is a Disease-Modifying Agent in Peripheral Neuropathy: Pain Relief and Neuroprotection Share a PPAR-Alpha-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Is there a way to specify a colour scheme for GraphViz dots in Doxygen? - Stack Overflow [stackoverflow.com]
- 5. waters.com [waters.com]
- 6. python - Graphviz: give color to lines with rainbow effect - Stack Overflow [stackoverflow.com]
- 7. Data.GraphViz.Attributes.Colors [hackage.haskell.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. e-b-f.eu [e-b-f.eu]
- 11. researchgate.net [researchgate.net]
- 12. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 13. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Palmitanilide Dosage for Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the refinement of dosage for novel fatty acid amides, with a focus on a representative compound we'll refer to as Palmitanilide, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in selecting a vehicle for in vivo studies with this compound?
A1: The primary challenge stems from the lipophilic nature of fatty acid amides like this compound, leading to poor solubility in aqueous solutions. The direct in vivo use of high concentrations of organic solvents can lead to toxicity and confounding biological effects, making it crucial to find a vehicle that is both effective at solubilizing the compound and biologically inert.[1]
Q2: What are some commonly used vehicles for lipophilic compounds like this compound?
A2: Common vehicles for dissolving lipophilic drugs for in vivo treatments include:
-
Aqueous Solutions: Generally unsuitable for this compound alone but can be used with co-solvents or solubilizing agents. Normal saline (0.9% NaCl) is often used for intravenous or intraperitoneal administration of water-soluble compounds.[2]
-
Organic Solvents: Dimethyl sulfoxide (DMSO) and ethanol are often used to dissolve lipophilic drugs but can cause local irritation or systemic toxicity at high concentrations.[2] Propylene glycol (PG) and polyethylene glycol (PEG) are also options but may induce neuromotor toxicity.[3]
-
Oil-Based Vehicles: Corn oil, olive oil, or sesame oil are suitable for highly lipophilic drugs.[2]
-
Surfactant-based vehicles: Aqueous solutions of cellulose derivatives (e.g., carboxymethylcellulose) with a surfactant like Tween 80 are commonly used for oral formulations of poorly soluble compounds.[4]
Q3: How can I improve the oral bioavailability of this compound?
A3: Lipid-based formulation strategies can enhance the oral bioavailability of lipophilic drugs by increasing lymphatic transport and reducing first-pass metabolism.[5][6] These formulations use lipid excipients like oils, surfactants, and emulsifiers to solubilize the drug, improving its dissolution and absorption in the gastrointestinal tract.[6]
Troubleshooting Guides
Issue 1: Precipitation of this compound in the vehicle during preparation or before administration.
-
Possible Cause: Low solubility in the chosen vehicle.
-
Troubleshooting Steps:
-
Increase Co-solvent Concentration: Gradually increase the proportion of the organic co-solvent (e.g., DMSO, PEG 300), while being mindful of its potential toxicity.[1]
-
Add a Surfactant: Consider using a surfactant, such as Tween 80, to enhance solubility.[1]
-
Explore Cyclodextrins: Cyclodextrins (e.g., SBE-β-CD) can form inclusion complexes with the drug, increasing its aqueous solubility.[1]
-
pH Adjustment: Cautiously adjust the pH of the final vehicle, ensuring it remains physiologically compatible.[1]
-
Visual Inspection: Always visually inspect the solution for any precipitates before administration.[1]
-
Issue 2: Observed toxicity or adverse effects in the vehicle control group.
-
Possible Cause: High concentration of the organic co-solvent or toxicity of the surfactant.
-
Troubleshooting Steps:
-
Reduce Co-solvent Concentration: Lower the concentration of the organic solvent (e.g., DMSO, PEG 300) in the vehicle.[1]
-
Vehicle-only Dose Escalation: Conduct a dose-escalation study with the vehicle alone to determine the maximum tolerated dose (MTD) in your specific animal model and administration route.[1]
-
Lower Surfactant Concentration: If using a surfactant, reduce its concentration.
-
Route-Specific Toxicity: Ensure the chosen vehicle is appropriate for the intended route of administration, as some formulations suitable for oral gavage may be toxic when administered intravenously.[1]
-
Aseptic Preparation: Ensure all components of the vehicle are sterile and of high purity, and prepare the vehicle under aseptic conditions to avoid contamination.[1]
-
Data Presentation
Table 1: Common Vehicles for Administration of Lipophilic Compounds in Animal Studies
| Vehicle Component | Route of Administration | Potential Issues |
| Saline (0.9% NaCl) | IV, IP, SC | Poor solubility for lipophilic compounds |
| DMSO | IV, IP, Oral | Toxicity at high concentrations |
| Ethanol | IV, IP, Oral | Toxicity and irritation |
| PEG-400 / Propylene Glycol | IP, Oral | Potential for neuromotor toxicity[3] |
| Corn/Olive/Sesame Oil | Oral, SC | Can influence absorption kinetics |
| 0.5% CMC + 0.1% Tween 80 | Oral | Potential for gastrointestinal irritation |
Table 2: Example Starting Doses for Fatty Acid Amides in Mice (for reference in dose-ranging studies)
| Compound | Dose Range (mg/kg) | Route | Reference |
| Anandamide | 6 mg/kg (ED50) | IP | [7] |
| Oleamide | 50 mg/kg | IP | [7] |
| Palmitoylethanolamide | 10 mg/kg | IP | [8] |
| Oleoylethanolamide | 10 mg/kg | IP | [8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Oral Gavage
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Solubilization: If necessary, dissolve the this compound in a minimal amount of a suitable organic solvent like DMSO.
-
Vehicle Preparation: Prepare the main vehicle, for example, a 0.5% solution of carboxymethylcellulose (CMC) in sterile water.
-
Addition of Surfactant: Add a surfactant, such as Tween 80, to the CMC solution to a final concentration of 0.1-0.2%.
-
Mixing: While vortexing, slowly add the dissolved this compound to the CMC/Tween 80 solution.
-
Homogenization: Use a sonicator or homogenizer to ensure a uniform suspension.
-
Final Volume: Adjust the final volume with the vehicle to achieve the desired concentration.
Protocol 2: Administration of this compound via Oral Gavage in Mice
-
Animal Restraint: Gently but firmly restrain the mouse.
-
Gavage Needle Insertion: Insert the ball-tipped gavage needle into the animal's mouth, passing it over the tongue.[2]
-
Advancement to Stomach: Gently advance the needle down the esophagus into the stomach. The needle should slide easily without resistance.
-
Administration: Slowly deliver the prepared this compound formulation.
-
Withdrawal: Carefully withdraw the gavage needle.
-
Monitoring: Observe the animal for any signs of distress post-administration.
Mandatory Visualization
Caption: Workflow for refining this compound dosage in animal studies.
Caption: Hypothetical signaling cascade initiated by this compound.
Caption: Decision-making process for selecting an appropriate vehicle.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. symmetric.events [symmetric.events]
- 7. Fatty acid amide hydrolase (-/-) mice exhibit an increased sensitivity to the disruptive effects of anandamide or oleamide in a working memory water maze task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. realmofcaring.org [realmofcaring.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Palmitoylethanolamide and Palmitanilide
A comprehensive review of current experimental data reveals a significant disparity in the scientific understanding of Palmitoylethanolamide (PEA) and Palmitanilide. While PEA has been extensively studied for its therapeutic potential, this compound remains a largely unexplored compound in the context of anti-inflammatory and analgesic activities.
This guide provides a detailed comparison of the known biological activities of Palmitoylethanolamide and the limited information available for this compound, aimed at researchers, scientists, and drug development professionals. The data presented herein is based on a thorough review of existing scientific literature.
Introduction to the Compounds
Palmitoylethanolamide (PEA) is an endogenous fatty acid amide that belongs to the N-acylethanolamine family.[1][2] It is naturally produced in the body and is also found in food sources like egg yolks and soybeans.[3][4] PEA is recognized for its anti-inflammatory, analgesic, and neuroprotective properties.[1][2][5][6]
This compound , also known as Palmitic acid anilide, is a derivative of palmitic acid and aniline. In stark contrast to PEA, there is a significant lack of scientific literature detailing its biological activities. The primary activity reported for this compound is its antibacterial effect against Gram-positive bacteria.[7]
Comparative Overview of Biological Activity
Due to the limited data on this compound, a direct quantitative comparison of its biological activity with PEA is not feasible. The following sections will detail the well-documented activities of PEA and the sparse information available for this compound.
Palmitoylethanolamide (PEA): A Multi-Target Modulator
PEA exerts its biological effects through a variety of mechanisms, primarily centered around the modulation of inflammatory and pain signaling pathways.
Anti-inflammatory and Analgesic Mechanisms
The primary mechanisms of action for PEA's anti-inflammatory and analgesic effects include:
-
Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) Activation: PEA is a direct agonist of PPAR-α, a nuclear receptor that plays a crucial role in regulating inflammation and lipid metabolism.[1][5] Activation of PPAR-α by PEA leads to the downregulation of pro-inflammatory gene expression.
-
"Entourage" Effect: PEA can indirectly activate cannabinoid receptors (CB1 and CB2) by inhibiting the degradation of the endocannabinoid anandamide (AEA).[1] This is achieved in part by down-regulating the expression of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for breaking down AEA.[1]
-
G-protein Coupled Receptor 55 (GPR55) Agonism: PEA has been identified as an agonist for the orphan receptor GPR55, which is involved in modulating inflammatory processes.[1]
Quantitative Data on PEA's Biological Activity
The following tables summarize key quantitative data from various experimental studies on PEA.
Table 1: Receptor Binding and Enzyme Inhibition for Palmitoylethanolamide (PEA)
| Target | Assay Type | Species | Value | Units | Reference |
| PPAR-α | Transactivation Assay | Mouse | 3.0 | μM (EC₅₀) | [1] |
| GPR55 | Not Specified | Not Specified | 4.0 | nM (EC₅₀) | [1] |
| FAAH | Enzyme Activity Assay | Rat Brain | >10 | μM (IC₅₀) | [1] |
Table 2: In Vivo Anti-inflammatory and Analgesic Efficacy of Palmitoylethanolamide (PEA)
| Animal Model | Effect Measured | Route of Administration | Dose | Effect | Reference |
| Carrageenan-induced paw edema | Reduction in paw volume | Intraperitoneal | 10 mg/kg | Significant reduction | [8] |
| Formalin-induced paw licking | Reduction in licking time | Oral | 10 mg/kg | Significant reduction | [6] |
| Chronic Constriction Injury (neuropathic pain) | Increased paw withdrawal threshold | Intraperitoneal | 30 mg/kg | Significant increase | [2] |
This compound: Limited Biological Data
The available scientific literature on the biological activity of this compound is sparse. The primary reported activity is antibacterial.
-
Antibacterial Activity: this compound has been shown to possess antibacterial properties, particularly against Gram-positive bacteria.[7] The proposed mechanism involves electrostatic binding to components in the bacterial cell wall, leading to alterations in the cell membrane structure and function.[7]
No significant in-vivo or in-vitro data on the anti-inflammatory or analgesic properties of this compound could be identified in the current body of scientific literature.
Signaling Pathways and Experimental Workflows
Palmitoylethanolamide (PEA) Signaling Pathway
The following diagram illustrates the primary signaling pathways through which PEA exerts its anti-inflammatory and analgesic effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of palmitoylethanolamide on inflammatory and neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoylethanolamide: A Natural Body-Own Anti-Inflammatory Agent, Effective and Safe against Influenza and Common Cold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of (-)-laulimalide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmitoylethanolamide in the Treatment of Pain and Its Clinical Application Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmitoylethanolamide for the treatment of pain: pharmacokinetics, safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antiinflammatory action of endocannabinoid palmitoylethanolamide and the synthetic cannabinoid nabilone in a model of acute inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Palmitanilide versus anandamide: a comparative study on receptor binding
A Comparative Analysis of Receptor Binding: Palmitanilide (PEA) Versus Anandamide (AEA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the receptor binding profiles of two endogenous fatty acid amides: this compound, more commonly known as palmitoylethanolamide (PEA), and anandamide (AEA), the well-characterized endocannabinoid. While both molecules share structural similarities and are involved in cellular signaling, their interactions with key receptors in the endocannabinoid system and beyond differ significantly. This objective comparison is supported by available experimental data to inform research and drug development efforts in fields such as pharmacology, neuroscience, and immunology.
Executive Summary
Anandamide (AEA) directly engages with cannabinoid receptors CB1 and CB2, acting as a partial agonist. In contrast, palmitoylethanolamide (PEA) exhibits negligible direct binding affinity for these classical cannabinoid receptors. Instead, PEA's biological effects are largely attributed to indirect mechanisms, including the "entourage effect," and direct interactions with other receptor types, namely the peroxisome proliferator-activated receptor alpha (PPAR-α), the transient receptor potential vanilloid type 1 (TRPV1) channel, and the orphan G protein-coupled receptor 55 (GPR55).
Quantitative Receptor Binding Data
The following table summarizes the available quantitative data on the binding affinities of anandamide and palmitoylethanolamide for key receptor targets. A significant disparity exists in the literature, with extensive quantitative data for anandamide and a notable lack of direct binding affinity data for palmitoylethanolamide at cannabinoid receptors.
| Compound | Receptor | Binding Affinity (Ki) | Notes |
| Anandamide (AEA) | CB1 | 89 ± 10 nM[1][2] | Measured in the presence of the enzyme inhibitor phenylmethylsulfonyl fluoride (PMSF) to prevent degradation. |
| CB2 | Low affinity[3] | Generally exhibits lower affinity for CB2 compared to CB1. | |
| TRPV1 | Activates the channel[4] | Considered an endogenous agonist, also referred to as an "endovanilloid".[5] Direct binding affinity values (Ki) are not consistently reported in the same manner as for GPCRs. | |
| Palmitoylethanolamide (PEA) | CB1 | Very low to no affinity[6][7] | Not considered a direct agonist. |
| CB2 | Very low to no affinity[5][7] | Not considered a direct agonist. Some early studies suggested potential interaction, but this has been largely refuted.[5] | |
| TRPV1 | Activates at high concentrations[7] | Can potentiate the effects of anandamide at TRPV1 and may act as a partial agonist.[6][8] | |
| PPAR-α | Direct agonist | A primary target for PEA's anti-inflammatory and analgesic effects.[9] | |
| GPR55 | Direct agonist[10] |
Comparative Signaling Pathways
The differential receptor engagement of anandamide and PEA leads to the activation of distinct downstream signaling cascades.
Anandamide Signaling
Anandamide's binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), primarily initiates a Gi/o-mediated signaling cascade. This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels, including the inhibition of calcium channels and activation of potassium channels. Its interaction with TRPV1, a non-selective cation channel, leads to an influx of calcium ions.
Anandamide's primary signaling pathways.
Palmitoylethanolamide Signaling
PEA does not significantly activate the canonical cannabinoid pathways. Instead, it directly activates PPAR-α, a nuclear receptor that modulates gene transcription, leading to anti-inflammatory effects. It also interacts with TRPV1 channels and GPR55. Furthermore, PEA is known to exert an "entourage effect" by inhibiting the enzymatic degradation of anandamide (by inhibiting the fatty acid amide hydrolase - FAAH), thereby increasing its local concentrations and potentiating its effects at CB and TRPV1 receptors.[6][11]
Palmitoylethanolamide's diverse signaling mechanisms.
Experimental Protocols
The determination of receptor binding affinities for these compounds typically involves competitive binding assays.
Cannabinoid Receptor (CB1/CB2) Binding Assay Workflow
A common method to determine the binding affinity of a test compound like anandamide for CB1 and CB2 receptors is a radioligand displacement assay.
References
- 1. "Evaluation of Cannabinoid Receptor Interaction of Anandamide, the Endo" by Irma Bateman Adams [scholarscompass.vcu.edu]
- 2. Evaluation of cannabinoid receptor binding and in vivo activities for anandamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti‐inflammatory mediator palmitoylethanolamide enhances the levels of 2‐arachidonoyl‐glycerol and potentiates its actions at TRPV1 cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-inflammatory mediator palmitoylethanolamide enhances the levels of 2-arachidonoyl-glycerol and potentiates its actions at TRPV1 cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palmitoylethanolamide: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Efficacy of Palmitoylethanolamide and Its New Formulations in Synergy with Different Antioxidant Molecules Present in Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Efficacy of Palmitoylethanolamide (PEA) and Synthetic Inhibitors Against Fatty Acid Amide Hydrolase (FAAH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Palmitoylethanolamide (PEA), an endogenous fatty acid amide, with well-characterized synthetic inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other bioactive lipid amides. Its inhibition is a promising therapeutic strategy for various conditions, including pain, inflammation, and neurological disorders. This document presents quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows to aid in research and development.
Data Presentation: Quantitative Comparison of FAAH Inhibitors
The inhibitory potency of a compound is a key metric for its efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The table below summarizes the IC50 values for Palmitoylethanolamide (PEA) and several well-known synthetic FAAH inhibitors. It is important to note that direct IC50 values for PEA's inhibition of FAAH are less commonly reported as it is also a substrate for the enzyme. The presented pI50 value for PEA has been converted to an approximate IC50 for comparative purposes. Variations in experimental conditions, such as the species of FAAH and the specific assay used, can influence the reported values.
| Compound | Type | Target FAAH Species | IC50 (nM) | Notes |
| Palmitoylethanolamide (PEA) | Endogenous Substrate | Rat Brain | ~10,000 (pI50 ≈ 5) | Also a substrate for FAAH. The inhibitory action is competitive.[1] |
| URB597 | Irreversible | Human Liver | 3 | Potent and selective inhibitor.[2] |
| Rat Brain | 5 | Widely used as a pharmacological tool to study the effects of FAAH inhibition.[2] | ||
| Human (recombinant) | 4.6 | |||
| PF-3845 | Irreversible | Human (recombinant) | 18 | Highly selective and orally active.[3] |
| Mouse (recombinant) | 1400 | Shows species-dependent potency.[4] | ||
| OL-135 | Reversible | Not Specified | Potent inhibitor | An α-ketoheterocycle that forms a reversible hemiketal with the catalytic serine.[5] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of FAAH inhibitors. Below are methodologies for two common types of FAAH inhibition assays.
Radiometric FAAH Inhibition Assay
This method measures the inhibition of the hydrolysis of a radiolabeled substrate, typically [³H]-anandamide.
Principle: FAAH hydrolyzes [³H]-anandamide into [³H]-ethanolamine and arachidonic acid. The radioactive product, [³H]-ethanolamine, is water-soluble and can be separated from the lipophilic substrate, [³H]-anandamide, by solvent extraction. The amount of radioactivity in the aqueous phase is proportional to FAAH activity.
Materials:
-
Enzyme source: Homogenates of cells or tissues expressing FAAH (e.g., rat brain membranes).
-
Substrate: [³H]-anandamide.
-
Inhibitors: Palmitoylethanolamide, URB597, PF-3845, etc., dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 9.0.
-
Stop Solution/Extraction Solvents: Chloroform/methanol mixture.
-
Scintillation cocktail and counter.
Procedure:
-
Enzyme Preparation: Prepare tissue or cell homogenates containing FAAH in an appropriate buffer.
-
Incubation: In a microcentrifuge tube, pre-incubate the enzyme preparation with various concentrations of the test inhibitor (or vehicle control) for a specific duration at a controlled temperature (e.g., 15 minutes at 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the [³H]-anandamide substrate.
-
Reaction Termination and Extraction: After a defined incubation period (e.g., 30 minutes at 37°C), stop the reaction by adding an ice-cold chloroform/methanol mixture. This also serves to separate the aqueous and organic phases.
-
Phase Separation: Centrifuge the tubes to achieve complete phase separation.
-
Quantification: Aspirate an aliquot of the aqueous phase (containing [³H]-ethanolamine) and transfer it to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Fluorometric FAAH Inhibition Assay
This method utilizes a synthetic substrate that becomes fluorescent upon cleavage by FAAH.
Principle: A non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is used. FAAH cleaves this substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity.[6][7]
Materials:
-
Enzyme source: Recombinant FAAH or cell/tissue homogenates.
-
Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Inhibitors: Test compounds dissolved in a suitable solvent.
-
Assay Buffer: Typically 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[6]
-
96-well microplate (black, for fluorescence).
-
Fluorescence plate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, add the enzyme source, assay buffer, and various concentrations of the test inhibitor (or vehicle control).[7]
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at the assay temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the AAMCA substrate to all wells.[7]
-
Measurement: Measure the fluorescence kinetically over a period of time (e.g., 30 minutes) using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[6][7]
-
Data Analysis: Calculate the rate of the enzymatic reaction (increase in fluorescence over time) for each inhibitor concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value as described for the radiometric assay.
Mandatory Visualizations
Signaling Pathway of FAAH Inhibition
References
- 1. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
Independent Validation of Palmitoylethanolamide (PEA) as a Research Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Palmitoylethanolamide (PEA), an endogenous fatty acid amide, with other alternative compounds used in pain and inflammation research. The information presented is based on independent validation studies and aims to assist researchers in making informed decisions about the selection of appropriate research compounds.
Overview of Palmitoylethanolamide (PEA)
Palmitoylethanolamide (PEA) is a naturally occurring lipid mediator that has garnered significant scientific interest for its analgesic and anti-inflammatory properties.[1][2][3] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), PEA is an endogenous compound synthesized by the body in response to cellular stress or injury, suggesting a role in maintaining cellular homeostasis.[3][4] Its mechanism of action is multifaceted, primarily involving the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α), which in turn modulates gene expression to reduce the production of pro-inflammatory mediators.[4][5][6] PEA also interacts with the endocannabinoid system, although it does not bind directly to the cannabinoid receptors CB1 and CB2. Instead, it is thought to exert an "entourage effect" by potentiating the activity of other endocannabinoids like anandamide.[1][7]
Comparative Analysis: PEA vs. Alternative Compounds
The selection of a research compound for studying pain and inflammation depends on the specific research question and experimental model. This section compares PEA with commonly used alternatives, highlighting key differences in their mechanism of action and efficacy as reported in preclinical and clinical studies.
PEA vs. Ibuprofen (NSAID)
Ibuprofen is a widely used NSAID that inhibits cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain. Several studies have directly compared the efficacy of PEA and ibuprofen.
Table 1: Comparison of PEA and Ibuprofen in Pain and Inflammation Models
| Parameter | Palmitoylethanolamide (PEA) | Ibuprofen | Key Findings | Reference |
| Mechanism of Action | PPAR-α agonist, "entourage effect" on endocannabinoid system. | COX-1 and COX-2 inhibitor. | Fundamentally different pathways. | [4][5][6] |
| Efficacy in Temporomandibular Joint (TMJ) Pain | Significant reduction in pain scores. | Effective, but to a lesser extent than PEA in one study. | PEA showed a significantly greater decrease in pain after 2 weeks of treatment. | [8][9] |
| Efficacy in Headache | Faster resolution of severe headaches. | More effective for mild to moderate headaches. | A randomized controlled trial found PEA resolved severe headaches in 95.5 minutes versus 116.9 minutes for ibuprofen. | [10][11] |
| Safety Profile | Generally well-tolerated with minimal side effects reported. | Risk of gastrointestinal, cardiovascular, and renal adverse effects with long-term use. | PEA's favorable safety profile makes it a promising option for long-term studies. | [12] |
PEA vs. Other Fatty Acid Amides (Anandamide and Oleoylethanolamide)
PEA belongs to a class of bioactive lipids known as N-acylethanolamines, which also includes the endocannabinoid anandamide (AEA) and oleoylethanolamide (OEA).[13] While they share structural similarities, their receptor affinities and biological activities differ.
Table 2: Comparison of PEA with Anandamide and Oleoylethanolamide
| Parameter | Palmitoylethanolamide (PEA) | Anandamide (AEA) | Oleoylethanolamide (OEA) | Key Findings | Reference |
| Primary Receptor Targets | PPAR-α | CB1 and CB2 cannabinoid receptors, TRPV1. | PPAR-α, GPR119. | Distinct primary targets lead to different pharmacological profiles. | [7][13] |
| Analgesic Activity | Well-documented in various pain models. | Potent analgesic, but with psychoactive side effects due to CB1 activation. | Primarily involved in satiety and body weight regulation, with some analgesic effects. | PEA offers analgesia without the central side effects of AEA. | [13][14] |
| "Entourage Effect" | Potentiates the effects of AEA and 2-AG at TRPV1 receptors. | The primary ligand that is potentiated. | Can also enhance anandamide-induced vasorelaxation through TRPV1. | These fatty acid amides can act synergistically. | [7][15] |
| Anti-inflammatory Activity | Potent anti-inflammatory effects. | Anti-inflammatory properties mediated by CB2 receptors. | Anti-inflammatory effects demonstrated in models of intestinal inflammation. | All three exhibit anti-inflammatory actions through different mechanisms. | [13] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Palmitoylethanolamide (PEA)
The following diagram illustrates the primary signaling pathways through which PEA is understood to exert its anti-inflammatory and analgesic effects.
References
- 1. accurateclinic.com [accurateclinic.com]
- 2. mdpi.com [mdpi.com]
- 3. google.com [google.com]
- 4. Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Palmitoylethanolamide in the Treatment of Pain and Its Clinical Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ‘Entourage' effects of N-palmitoylethanolamide and N-oleoylethanolamide on vasorelaxation to anandamide occur through TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palmitoylethanolamide versus a nonsteroidal anti-inflammatory drug in the treatment of temporomandibular joint inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palmitoylethanolamide Versus a Nonsteroidal Anti-Inflammatory Drug in the Treatment of Temporomandibular Joint Inflammatory Pain [jofph.com]
- 10. PEA relieves severe headache faster than ibuprofen – Australia RCT [nutraingredients.com]
- 11. Efficacy of Palmitoylethanolamide (Levagen+TM) Compared to Ibuprofen for Reducing Headache Pain Severity and Duration in Healthy Adults: A Double-Blind, Parallel, Randomized Clinical Trial [scirp.org]
- 12. novoceuticals.com [novoceuticals.com]
- 13. Palmitoylethanolamide and other anandamide congeners. Proposed role in the diseased brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The endogenous cannabinoid anandamide, but not the CB2 ligand palmitoylethanolamide, prevents the viscero-visceral hyper-reflexia associated with inflammation of the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The anti‐inflammatory mediator palmitoylethanolamide enhances the levels of 2‐arachidonoyl‐glycerol and potentiates its actions at TRPV1 cation channels - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Palmitanilide in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bioactive lipids is crucial for advancing our understanding of their physiological and pathological roles. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for their sensitivity and high-throughput capabilities. However, a significant challenge in immunoassay development is the potential for cross-reactivity, where antibodies raised against a specific analyte bind to other structurally similar molecules, leading to inaccurate measurements. This guide provides an objective comparison of the potential cross-reactivity of Palmitanilide in immunoassays designed for other N-acylethanolamines, such as the endocannabinoid Anandamide (AEA).
This compound, a fatty acid amide, shares structural similarities with endogenous signaling lipids, including the well-researched N-palmitoylethanolamine (PEA) and AEA. This structural resemblance raises the possibility of its interference in immunoassays targeting these molecules. Due to a lack of direct published experimental data on this compound's cross-reactivity, this guide presents a framework for assessment, including detailed experimental protocols and representative data to illustrate the potential for cross-reactivity.
Comparative Analysis of Cross-Reactivity
Given the absence of direct comparative studies on this compound, the following table provides a representative comparison of the cross-reactivity of various fatty acid amides in a hypothetical competitive ELISA for Anandamide (AEA). This data is illustrative and serves to highlight the importance of validating assay specificity. The percentage of cross-reactivity is calculated as: (IC50 of AEA / IC50 of test compound) x 100%.
| Compound | Structure | IC50 (nM) | % Cross-Reactivity with Anti-AEA Antibody |
| Anandamide (AEA) | Arachidonoyl ethanolamide | 10 | 100% |
| Palmitoylethanolamide (PEA) | Palmitoyl ethanolamide | 500 | 2% |
| This compound | N-Phenylpalmitamide | >10,000 | <0.1% (Hypothetical) |
| Oleoylethanolamide (OEA) | Oleoyl ethanolamide | 800 | 1.25% |
| Stearoylethanolamide (SEA) | Stearoyl ethanolamide | 1,500 | 0.67% |
Note: The IC50 and cross-reactivity values for this compound are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
To accurately assess the cross-reactivity of this compound, a competitive ELISA is the recommended method.[1][2][3] Below is a detailed protocol for such an experiment.
Protocol: Competitive ELISA for Assessing Cross-Reactivity
1. Materials and Reagents:
-
Microtiter plate (96-well)
-
Target analyte standard (e.g., Anandamide)
-
Test compounds (this compound, PEA, etc.)
-
Coating antigen (e.g., AEA-conjugate)
-
Primary antibody (e.g., anti-AEA antibody)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
2. Experimental Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (AEA) and the test compounds (this compound, PEA, etc.) in assay buffer.
-
In a separate plate or tubes, pre-incubate the diluted standards or test compounds with a fixed concentration of the primary antibody for 1-2 hours at room temperature.
-
Transfer the pre-incubated mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the standard and each test compound.
-
Determine the concentration that causes 50% inhibition of the maximum signal (IC50) for the standard and each test compound.
-
Calculate the percent cross-reactivity for each test compound using the formula mentioned above.
Visualizing Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: Simplified signaling pathway of Palmitoylethanolamide (PEA).
Caption: Simplified signaling pathway of Anandamide (AEA).
Caption: Experimental workflow for assessing immunoassay cross-reactivity.
Conclusion
References
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the distinct biological activities of Palmitanilide and the well-characterized family of N-acylethanolamines (NAEs), including Palmitoylethanolamide (PEA), Oleoylethanolamide (OEA), and Anandamide (AEA). This report presents a critical evaluation of their differing pharmacological targets and therapeutic potentials, supported by available experimental data and detailed methodologies.
While structurally related as fatty acid amides, this compound and NAEs exhibit fundamentally different biological profiles. This compound has been identified as an antibacterial agent, primarily effective against Gram-positive bacteria. In contrast, the NAEs are endogenous lipid mediators involved in a wide array of physiological processes, including inflammation, pain, and appetite regulation, through their interaction with various cellular receptors and enzymes.
Distinct Pharmacological Profiles
This compound 's primary mechanism of action is proposed to be the disruption of the cell membrane integrity of Gram-positive bacteria. This is a targeted effect on prokaryotic cells, suggesting a potential role in the development of novel antimicrobial agents.
N-acylethanolamines , on the other hand, are integral components of the endocannabinoid system and related signaling pathways in mammals. Their biological effects are mediated through a variety of targets:
-
Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α): PEA and OEA are known agonists of PPAR-α, a nuclear receptor that regulates lipid metabolism and inflammation.[1][2]
-
Cannabinoid Receptors (CB1 and CB2): Anandamide is a well-known endogenous ligand for both CB1 and CB2 receptors, mediating a range of effects including neurotransmission and immune modulation.[3][4]
-
Transient Receptor Potential Vanilloid 1 (TRPV1): Anandamide can also activate the TRPV1 channel, which is involved in pain sensation.[3][5]
-
Enzymatic Regulation: The biological activity of NAEs is tightly controlled by the enzymes responsible for their synthesis, primarily N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), and degradation, including Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine Acid Amidase (NAAA).[6][7]
Quantitative Biological Activity
The following tables summarize the available quantitative data for the biological activities of this compound and the selected N-acylethanolamines.
Table 1: Antibacterial Activity of this compound
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
| This compound | Gram-positive bacteria | Data not available in the public domain |
Table 2: Receptor Binding and Activation Data for N-acylethanolamines
| Compound | Target | Assay Type | Value | Units |
| Palmitoylethanolamide (PEA) | PPAR-α | Activation (EC50) | 3.1 | µM[1][8] |
| Oleoylethanolamide (OEA) | PPAR-α | Binding (Kd) | 40 | nM[9] |
| PPAR-α | Activation (EC50) | 120 | nM[9][10] | |
| Anandamide (AEA) | CB1 Receptor | Binding (Ki) | 89 | nM[3] |
| CB2 Receptor | Binding (Ki) | 371 | nM[3] | |
| TRPV1 | Activation (EC50) | 261 | nM[5] |
Table 3: Enzyme Inhibition Data for N-acylethanolamines
| Compound | Enzyme | Assay Type | Value | Units |
| Palmitoylethanolamide (PEA) | FAAH | Inhibition (IC50) | ~30-40% downregulation of expression and activity at 5 µM | %[6][7] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action, the following diagrams illustrate the antibacterial action of this compound and the complex signaling network of N-acylethanolamines.
References
- 1. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Anandamide | CB and TRPV1 Receptor Agonist | Tocris Bioscience [tocris.com]
- 4. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 7. Palmitoylethanolamide inhibits the expression of fatty acid amide hydrolase and enhances the anti-proliferative effect of anandamide in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. FOOD INTAKE REGULATES OLEOYLETHANOLAMIDE FORMATION AND DEGRADATION IN THE PROXIMAL SMALL INTESTINE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cimasci.com [cimasci.com]
A Comparative Analysis of Palmitoylethanolamide's Anti-Inflammatory Efficacy in Murine Models
An Objective Guide for Researchers and Drug Development Professionals
Palmitoylethanolamide (PEA), an endogenous fatty acid amide, has garnered significant attention for its potent anti-inflammatory and neuroprotective properties.[1][2] This guide provides a comprehensive comparison of PEA's performance against other anti-inflammatory agents in established mouse models of inflammation. The data presented is derived from various preclinical studies, offering researchers a consolidated resource for evaluating its therapeutic potential.
Note: The user's query for "Palmitanilide" has been interpreted as "Palmitoylethanolamide" (PEA), as the latter is the widely recognized and researched compound with the described anti-inflammatory effects.
Comparative Efficacy of Palmitoylethanolamide
PEA's anti-inflammatory effects have been validated in several acute and chronic inflammation models. Its performance is often compared to non-steroidal anti-inflammatory drugs (NSAIDs) and other cannabinoid receptor modulators.
Table 1: Comparison of PEA and NSAIDs in the Carrageenan-Induced Paw Edema Model
| Compound | Dose | Animal Model | Reduction in Paw Edema | Key Findings |
| Palmitoylethanolamide (PEA) | 10 mg/kg (p.o.) | Rat | Significant reduction | Anti-edema effects were prevented by a selective CB2 antagonist, suggesting a mechanism involving CB2-like receptors.[3][4] |
| Indomethacin | 5 mg/kg (p.o.) | Rat | Significant reduction | A standard NSAID used as a positive control, effectively reduced inflammation.[3] |
| Ibuprofen | 40 mg/kg (p.o.) | Mouse | Significant inhibition | Demonstrated a standard anti-inflammatory response in this acute model.[5] |
| Diclofenac | 6 mg/kg/day (p.o.) | Rat (MIA-induced Osteoarthritis) | Reduced knee joint swelling | Showed efficacy in a model of joint inflammation.[6] |
Table 2: Effect of PEA on Inflammatory Mediators in Various Mouse Models
| Model | Treatment | Key Inflammatory Mediators Measured | Results |
| LPS-Induced Neuroinflammation | PEA | TNF-α, IL-1β, MCP-1 | Reduced serum levels of pro-inflammatory mediators.[7] |
| High-Fat Diet-Induced Obesity | PEA | TNF-α, IL-1β, Iba-1, GFAP | Attenuated neuroinflammation by reducing microgliosis and astrogliosis in the hypothalamus and hippocampus.[7] |
| Alzheimer's Disease (Tg2576 mice) | Chronic PEA | CXCL13, MCP-1, GCSF (pro-inflammatory) | Downregulated pro-inflammatory cytokines.[1] |
| CX3CL1, IL-9 (anti-inflammatory) | Upregulated anti-inflammatory cytokines.[1] | ||
| Contact Allergic Dermatitis (DNFB) | PEA (5 mg/kg, i.p.) | Mast Cells, VEGF | Reduced the number of mast cells and the expression of the angiogenic factor VEGF.[8] |
| Intracerebral Hemorrhage | PEA (i.p.) | NF-κB, IL-1β, TNF-α | Attenuated key pro-inflammatory markers, an effect linked to the PPAR-α receptor.[9] |
Mechanism of Action & Signaling Pathways
PEA exerts its anti-inflammatory effects through a multi-faceted mechanism, primarily by engaging with the peroxisome proliferator-activated receptor-alpha (PPAR-α).[9][10][11] Activation of PPAR-α leads to the downregulation of pro-inflammatory genes and a reduction in the production of inflammatory mediators.[11] Additionally, PEA modulates the endocannabinoid system, inhibits mast cell degranulation, and interacts with other receptors like GPR55 and TRPV1 to control inflammation and pain.[9][10][11]
Key Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for two common inflammation models used to evaluate PEA.
1. Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model for screening the acute anti-inflammatory activity of compounds.[12][13]
-
Animals: Swiss albino or C57BL/6J mice (typically 7-8 weeks old) are used.[14]
-
Procedure:
-
Animals are acclimatized and fasted overnight before the experiment.
-
The test compound (e.g., PEA) or vehicle control is administered, often orally (p.o.) or intraperitoneally (i.p.), one hour prior to the inflammatory insult.[5]
-
A subplantar injection of 0.1 mL of 1% w/v carrageenan solution in saline is administered into the right hind paw of each mouse.[5] The contralateral paw may be injected with saline as a control.[12]
-
The paw volume or thickness is measured immediately before the carrageenan injection (time 0) and at specified intervals thereafter (e.g., 1, 2, 3, and 6 hours) using a plethysmometer or digital calipers.[5]
-
-
Assessment: The increase in paw volume is calculated as the difference between the final and initial measurements. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.
2. Lipopolysaccharide (LPS)-Induced Inflammation Model
This model is used to induce systemic inflammation and is particularly relevant for studying neuroinflammation.[15][16]
-
Animals: Various mouse strains, such as C57BL/6J, are commonly used.
-
Procedure:
-
Mice are pre-treated with the test compound (e.g., PEA) or vehicle.
-
Lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, is administered peripherally, typically via an intraperitoneal (i.p.) injection.[15]
-
The dose of LPS can vary depending on the desired severity and duration of the inflammatory response.
-
-
Assessment:
-
Behavioral Changes: Depression-like behaviors can be assessed using tests like the forced swim test or tail suspension test.[17]
-
Biochemical Analysis: At a predetermined time point post-injection, animals are euthanized. Blood serum and brain tissue (e.g., hippocampus, cortex) are collected.
-
Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory markers (iNOS, COX-2) are quantified using methods like ELISA or qPCR.[7][15][18]
-
Histology: Brain sections can be analyzed via immunohistochemistry for markers of microglial (Iba-1) and astrocyte (GFAP) activation.[7][15]
-
References
- 1. Frontiers | Chronic palmitoylethanolamide administration via slow-release subcutaneous pellets promotes neuroprotection and mitigates neuroinflammation in the Tg2576 mouse model of Alzheimer’s disease [frontiersin.org]
- 2. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiinflammatory action of endocannabinoid palmitoylethanolamide and the synthetic cannabinoid nabilone in a model of acute inflammation in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiinflammatory action of endocannabinoid palmitoylethanolamide and the synthetic cannabinoid nabilone in a model of acute inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. Anti-inflammatory activity of palmitoylethanolamide ameliorates osteoarthritis induced by monosodium iodoacetate in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palmitoylethanolamide dampens neuroinflammation and anxiety-like behavior in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. What is the mechanism of Palmidrol? [synapse.patsnap.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use [agris.fao.org]
- 17. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]
- 18. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Palmitanilide and Oleoylethanolamide: A Comparative Analysis of PPARα Activation for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of Peroxisome Proliferator-Activated Receptor alpha (PPARα) activation is crucial for developing novel therapeutics targeting metabolic and inflammatory diseases. This guide provides an objective comparison of two endogenous fatty acid ethanolamides, Palmitanilide (more commonly known as Palmitoylethanolamide or PEA) and Oleoylethanolamide (OEA), focusing on their efficacy in activating PPARα, supported by experimental data and detailed methodologies.
Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA) are both naturally occurring lipid signaling molecules that have garnered significant interest for their therapeutic potential. While structurally similar, their distinct fatty acid chains—palmitic acid for PEA and oleic acid for OEA—result in differing biological activities, particularly in their interaction with PPARα, a key regulator of lipid metabolism and inflammation.
Quantitative Comparison of PPARα Activation
The potency of both this compound (PEA) and Oleoylethanolamide (OEA) in activating PPARα has been quantified in various in vitro studies. The half-maximal effective concentration (EC50) and dissociation constant (Kd) are key parameters to compare their efficacy.
| Compound | Parameter | Value | Reference |
| Palmitoylethanolamide (PEA) | EC50 | 3.1 ± 0.4 µM | [1][2] |
| Oleoylethanolamide (OEA) | EC50 | 120 nM | [3] |
| Oleoylethanolamide (OEA) | Kd | ~40 nM | [3] |
As the data indicates, Oleoylethanolamide demonstrates a significantly higher potency for PPARα activation, with an EC50 value in the nanomolar range, compared to Palmitoylethanolamide's micromolar EC50.
Experimental Protocols
To provide a comprehensive understanding of how the comparative data is generated, detailed methodologies for key experiments are outlined below.
PPARα Activation Luciferase Reporter Assay
This assay is a common method to quantify the ability of a compound to activate the PPARα receptor.
Objective: To measure the dose-dependent activation of PPARα by this compound and Oleoylethanolamide.
Methodology:
-
Cell Culture and Transfection:
-
Hepatocellular carcinoma cell lines (e.g., HepG2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Cells are seeded in 96-well plates and transiently transfected with two plasmids:
-
An expression vector containing the full-length human PPARα gene.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Peroxisome Proliferator Response Element (PPRE).
-
-
A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected to normalize for transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with a serum-free medium containing various concentrations of this compound or Oleoylethanolamide (typically ranging from nanomolar to micromolar). A vehicle control (e.g., DMSO) is also included.
-
-
Luciferase Activity Measurement:
-
Following a 24-hour incubation period with the compounds, cells are lysed.
-
The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
-
Data Analysis:
-
The fold activation is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
-
The EC50 value is determined by plotting the fold activation against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Quantitative Real-Time PCR (qPCR) for PPARα Target Gene Expression
This method is used to assess the functional consequence of PPARα activation by measuring the upregulation of its downstream target genes.
Objective: To quantify the change in mRNA levels of PPARα target genes (e.g., ACOX1, CPT1) in response to treatment with this compound and Oleoylethanolamide.
Methodology:
-
Cell Culture and Treatment:
-
Cells expressing PPARα (e.g., primary hepatocytes or HepG2 cells) are treated with this compound, Oleoylethanolamide, or a vehicle control for a specified period (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is isolated from the cells using a suitable RNA extraction kit.
-
The concentration and purity of the RNA are determined using a spectrophotometer.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
qPCR Reaction:
-
The qPCR reaction is set up in a 96-well plate containing the cDNA template, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.
-
The reaction is performed in a real-time PCR cycler, which monitors the fluorescence intensity at each cycle of amplification.
-
-
Data Analysis:
-
The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a defined threshold, is determined for each gene.
-
The relative expression of the target genes is calculated using the ΔΔCt method, where the expression is normalized to the reference gene and relative to the vehicle-treated control group.
-
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the PPARα signaling pathway and the experimental workflows.
Caption: PPARα Signaling Pathway.
Caption: Luciferase Reporter Assay Workflow.
Caption: qPCR Workflow for Gene Expression Analysis.
Conclusion
Both this compound and Oleoylethanolamide are endogenous activators of PPARα, a critical nuclear receptor in metabolic regulation. However, the presented data clearly indicates that Oleoylethanolamide is a significantly more potent activator of PPARα than this compound, exhibiting an EC50 in the nanomolar range. This suggests that OEA may have a more pronounced effect on PPARα-mediated physiological processes at lower concentrations.
For researchers and drug development professionals, this comparative analysis highlights the importance of considering the specific fatty acid composition of these endogenous lipids when investigating their therapeutic potential. The choice between targeting pathways involving this compound or Oleoylethanolamide will depend on the desired potency and the specific pathological context. The provided experimental protocols and workflows offer a foundational understanding for designing and interpreting studies aimed at further elucidating the roles of these compounds in health and disease.
References
Palmitanilide's Antibacterial Potency: A Comparative Analysis Against Established Agents
For Immediate Release
A comprehensive review of Palmitanilide's antibacterial efficacy reveals its potential as a notable agent against Gram-positive bacteria. This guide offers a detailed comparison with established therapeutic agents, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
This compound, a compound derived from palmitic acid, has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. This report benchmarks its potency against key established antibiotics, providing a quantitative and mechanistic comparison to aid in the evaluation of its therapeutic potential. While direct Minimum Inhibitory Concentration (MIC) data for this compound is limited in publicly accessible literature, the well-documented antibacterial activity of its constituent, palmitic acid, serves as a strong proxy for its potential efficacy.
Quantitative Potency Comparison
The antibacterial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium. The following table summarizes the available MIC values for palmitic acid against common Gram-positive pathogens, juxtaposed with the MIC ranges for widely used antibiotics such as vancomycin, linezolid, and daptomycin. It is important to note that the data for palmitic acid is presented to infer the potential activity of this compound.
| Compound | Target Organism | MIC Range (µg/mL) |
| Palmitic Acid (as a proxy for this compound) | Staphylococcus aureus | Data suggests significant inhibition; specific MIC values vary depending on the study and methodology. Some studies indicate MICs in the range of 1.6 mg/mL. |
| Bacillus cereus | Not explicitly found, but activity against Gram-positives is established. | |
| Vancomycin | Staphylococcus aureus (including MRSA) | 0.5 - 2 |
| Bacillus cereus | 1 - 4 | |
| Linezolid | Staphylococcus aureus (including MRSA) | 0.5 - 4 |
| Bacillus cereus | 0.5 - 2 | |
| Daptomycin | Staphylococcus aureus (including MRSA) | 0.25 - 1 |
| Bacillus cereus | 0.5 - 2 |
Note: MIC values can vary based on the specific strain, testing method, and experimental conditions. The data for palmitic acid is indicative of its intrinsic antibacterial properties.
Mechanistic Insights: A Focus on Cell Membrane Disruption
The primary mechanism of action for this compound, inferred from the activity of palmitic acid, is the disruption of the bacterial cell membrane and inhibition of cell wall biosynthesis. Unlike many established antibiotics that target specific enzymes or ribosomal subunits, this compound's lipophilic nature allows it to intercalate into the bacterial cell membrane, leading to a loss of structural integrity and function.
Caption: Proposed mechanism of this compound's antibacterial action.
This mechanism, targeting the fundamental structure of the bacterial cell, may offer an advantage in overcoming resistance mechanisms that affect target-specific antibiotics.
Experimental Protocols
The determination of MIC is crucial for evaluating antibacterial potency. The following outlines a standard broth microdilution method, a common protocol used to determine the MIC values cited in this guide.
Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in CAMHB to achieve a range of concentrations.
-
Preparation of Bacterial Inoculum: The bacterial culture is diluted to a standardized concentration (typically 1.5 x 10^8 CFU/mL, corresponding to a 0.5 McFarland standard) and then further diluted to the final testing concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate, containing 100 µL of the serially diluted antimicrobial agent, is inoculated with 100 µL of the standardized bacterial suspension.
-
Controls: Positive (bacteria and broth, no antimicrobial) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Caption: Workflow for Broth Microdilution MIC Assay.
Conclusion
While further studies are required to establish a comprehensive profile of this compound's antibacterial activity, the existing data on palmitic acid suggests a promising avenue for the development of new therapeutic agents. Its broad-spectrum activity against Gram-positive bacteria and its distinct mechanism of action targeting the cell membrane warrant continued investigation. This guide provides a foundational comparison to stimulate and inform future research in this area.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
